N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
Description
Properties
Molecular Formula |
C8H16N2OS |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
N-butan-2-yl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C8H16N2OS/c1-3-6(2)10-8(11)7-4-12-5-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
XUTIPTGGKMYYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1CSCN1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiazolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This guide provides a comprehensive technical overview of a specific derivative, N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide. As a Senior Application Scientist, my aim is to present not just the structure, but the underlying chemistry, stereochemical intricacies, and the practical aspects of its synthesis and characterization. This document is designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the thiazolidine motif.
Molecular Architecture and Stereochemistry
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is a chiral molecule characterized by a saturated five-membered thiazolidine ring, which is a heterocyclic system containing both sulfur and nitrogen atoms. The core structure is derived from the amino acid L-cysteine, which imparts inherent chirality at the C4 position of the thiazolidine ring. An additional chiral center is introduced via the butan-2-yl (or sec-butyl) group attached to the carboxamide nitrogen.
The presence of two chiral centers, one on the thiazolidine ring (C4) and one on the N-alkyl side chain (C2 of the butan-2-yl group), gives rise to the potential for four diastereomers: (4R, 2'S), (4R, 2'R), (4S, 2'S), and (4S, 2'R). When synthesized from the naturally occurring L-cysteine, the C4 position will predominantly be in the (R) configuration. Consequently, the synthesis will typically yield a mixture of two diastereomers: (4R, 2'S)-N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide and (4R, 2'R)-N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide.
The IUPAC name for this compound is N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide. It is also commercially available as a hydrochloride salt with the CAS Number 1251923-01-9.[1]
Figure 1: General chemical structure of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide highlighting the two chiral centers.
Synthetic Strategy: A Two-Step Approach
The synthesis of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is logically approached in two principal stages: the formation of the thiazolidine-4-carboxylic acid core, followed by the coupling of this acid with sec-butylamine to form the final amide.
Step 1: Synthesis of 1,3-Thiazolidine-4-carboxylic Acid
The foundational step involves the condensation of L-cysteine with an appropriate aldehyde or ketone.[2][3] For the unsubstituted thiazolidine ring at the C2 position, formaldehyde is the reagent of choice. This reaction proceeds via a nucleophilic attack of the thiol group of cysteine on the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization through the formation of an iminium intermediate, which is then attacked by the amino group.
Experimental Protocol: Synthesis of (R)-1,3-Thiazolidine-4-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve L-cysteine hydrochloride (1 equivalent) in deionized water.
-
pH Adjustment: Carefully add a solution of sodium hydroxide (2 equivalents) to neutralize the hydrochloride and deprotonate the thiol, enhancing its nucleophilicity.
-
Formaldehyde Addition: While stirring vigorously at room temperature, add an aqueous solution of formaldehyde (1.1 equivalents).
-
Reaction Monitoring: The reaction is typically rapid. Monitor the disappearance of starting materials by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the product. The resulting white solid is then collected by vacuum filtration, washed with cold water, and dried under vacuum.
Figure 2: Workflow for the synthesis of the thiazolidine-4-carboxylic acid intermediate.
Step 2: Amide Coupling with sec-Butylamine
The second stage involves the formation of an amide bond between the carboxylic acid of the thiazolidine intermediate and sec-butylamine. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling agent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields.[4][5][6][7][8]
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid: Dissolve (R)-1,3-thiazolidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add HOBt (1.1 equivalents) and EDC hydrochloride (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes to form the activated ester.
-
Amine Addition: To the activated acid solution, add racemic sec-butylamine (1.1 equivalents) and a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Figure 3: Workflow for the amide coupling step.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will provide key information about the molecular structure. The diastereomeric nature of the product will likely result in a duplication of some signals.
-
Thiazolidine Ring Protons:
-
The proton at C4 (methine adjacent to the carbonyl) is expected to appear as a multiplet in the range of 4.0-4.5 ppm.[9]
-
The two protons at C5 (methylene adjacent to the nitrogen) will be diastereotopic and are expected to appear as distinct multiplets between 3.0 and 3.8 ppm.[9]
-
The two protons at C2 (methylene between N and S) are also diastereotopic and will likely appear as two distinct signals, possibly doublets or multiplets, in the region of 4.0-4.8 ppm.
-
-
sec-Butyl Group Protons:
-
The methine proton on the carbon attached to the amide nitrogen will appear as a multiplet.
-
The methylene protons will appear as a complex multiplet due to diastereotopicity and coupling to adjacent protons.
-
The two methyl groups will appear as a doublet and a triplet.
-
-
Amide and Thiazolidine N-H Protons: The N-H protons of the amide and the thiazolidine ring will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom. Due to the presence of diastereomers, some carbon signals may appear as pairs of closely spaced peaks.
-
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region, typically around 170-175 ppm.[10]
-
Thiazolidine Ring Carbons:
-
C4: ~60-70 ppm
-
C5: ~30-40 ppm
-
C2: ~50-60 ppm
-
-
sec-Butyl Group Carbons: The four carbons of the sec-butyl group will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern in tandem MS (MS/MS) can provide further structural information, with characteristic losses of the sec-butyl group and fragments of the thiazolidine ring.[11][12]
| Technique | Expected Observations |
| ¹H NMR | Multiplets for thiazolidine ring protons, complex signals for the sec-butyl group, potential duplication of signals due to diastereomers. |
| ¹³C NMR | Signal for amide carbonyl (~170-175 ppm), distinct signals for thiazolidine and sec-butyl carbons, possible paired signals for diastereomers. |
| Mass Spec (ESI) | Observation of the protonated molecular ion [M+H]⁺. |
| HRMS | Confirmation of the elemental formula (C₈H₁₆N₂OS). |
| FT-IR | Characteristic absorptions for N-H stretching (amide and amine), C=O stretching (amide), and C-N and C-S bonds. |
Chiral Separation
Due to the presence of diastereomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for their separation and quantification. A chiral stationary phase, such as one based on cellulose or amylose derivatives, can be employed to resolve the different stereoisomers.
Potential Biological Significance
While specific biological activity data for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is not extensively reported in the public domain, the broader class of thiazolidine derivatives has been the subject of intense investigation in drug discovery.[1][13][14]
-
Antimicrobial and Antifungal Activity: The thiazolidine ring is a key structural feature in penicillin antibiotics. Numerous synthetic thiazolidine derivatives have been shown to possess antibacterial and antifungal properties.[2]
-
Anticancer Activity: Thiazolidinone derivatives, which contain a carbonyl group at the 2- or 4-position of the thiazolidine ring, have demonstrated significant cytotoxic activity against various cancer cell lines.[14] The mechanism of action can vary, including the inhibition of key enzymes involved in cancer cell proliferation.
-
Antiviral Activity: Certain thiazolidine derivatives have been explored as potential antiviral agents, including against the human immunodeficiency virus (HIV).
-
Anti-inflammatory Activity: The anti-inflammatory properties of some thiazolidinones have also been reported.
The N-(butan-2-yl) substituent introduces lipophilicity to the molecule, which can influence its pharmacokinetic properties, such as cell membrane permeability and metabolic stability. The specific stereochemistry of the molecule is also expected to play a crucial role in its biological activity, as enantiomers and diastereomers often exhibit different pharmacological profiles. Further screening of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide and its individual stereoisomers against a panel of biological targets is warranted to explore its therapeutic potential.
Conclusion
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is a chiral molecule with a rich chemical structure that can be accessed through a straightforward two-step synthesis. The presence of multiple stereoisomers presents both a challenge and an opportunity for the development of stereochemically pure and potent drug candidates. This guide has outlined the key aspects of its structure, synthesis, and characterization, providing a solid foundation for researchers to further investigate its properties and potential applications in drug discovery. The diverse biological activities associated with the thiazolidine scaffold make this and related compounds compelling targets for future research endeavors.
References
- Ayyash, A. N., Jaffer, H. J., & Tomma, J. H. (2014). Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones. American Journal of Organic Chemistry, 4(2), 52-62.
- Al-Heety, K. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Nanoscience and Biotechnology Letters, 12(3), 82-93.
- Sonawane, L. V., & Bari, S. B. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. International Journal of Biological Chemistry, 5(2), 68-74.
- Benedini, F., Ferrario, F., Sala, A., Sala, L., & Soresinetti, P. A. (1991). Synthesis and NMR studies of thiazolidine-4-carboxylic acid derivatives containing a nitro ester function. Journal of Heterocyclic Chemistry, 28(7), 1841-1845.
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The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]
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PubChemLite. N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride. Retrieved from [Link]
- Saeed, A., Abbas, N., & Florke, U. (2012). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 50, 267-277.
- Khan, I., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1267-1272.
- Al-Heety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
- Jose, E., et al. (2021). A Brief Review on Biological Activities of Thiazolidinone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 11(2), 472-484.
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- El-Sayed, W. A., et al. (2024). Design and cytotoxic activity of thiazolidinones via one-pot, three component reaction under microwave and traditional method. Bulletin of the Chemical Society of Ethiopia, 38(2), 481-491.
- Galal, M. A., et al. (2020). Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones. Bioorganic Chemistry, 94, 103517.
- El-Sayed, W. A., et al. (2025, August 7). Design and cytotoxic activity of thiazolidinones via one-pot, three component reaction under microwave and traditional method.
- Zivkovic, A., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 29(11), 2536.
- Danilova, T. I., et al. (2025, September 8).
- Kumar, S., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 133-142.
- da Silva, F. C., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1245-1255.
- Singh, P., et al. (2023, December 10). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy International Interdisciplinary Research Journal, 11(12), 48-62.
- Głowacka, I. E., et al. (2024, July 18). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 29(14), 3369.
- Khan, I., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1267-1272.
- Asati, V., et al. (2022, May 27). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Scientific Reports, 12(1), 8981.
- Mantu, D., et al. (2013, August 13). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules, 18(8), 9684-9704.
- El-Sayed, W. A., et al. (2022, May 14). Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazoline, 1,3-Thiazolidine, and 1,2,4-Triazoline Double-Tailed Acyclo C-Nucleosides. ACS Omega, 7(20), 17467-17478.
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Physicochemical Properties of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
Content Type: Technical Whitepaper & Profiling Guide Subject: N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide (CAS: 1251923-01-9) Audience: Medicinal Chemists, Formulation Scientists, and DMPK Researchers
Executive Summary & Structural Identity
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is a synthetic derivative of thiazolidine-4-carboxylic acid (thioproline). Structurally, it functions as a proline isostere where the pyrrolidine ring is replaced by a thiazolidine ring (introducing a sulfur atom at position 1) and the carboxylic acid is derivatized into a secondary amide with a sec-butyl group.
This modification significantly alters the physicochemical landscape of the parent molecule, transitioning it from a zwitterionic amino acid to a cationic-capable, lipophilic amide. This guide details the critical physicochemical parameters, synthesis pathways, and stability profiles required for its development as a pharmaceutical candidate.
Chemical Identity Table
| Parameter | Data |
| IUPAC Name | N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide |
| CAS Number | 1251923-01-9 |
| Molecular Formula | C₈H₁₆N₂OS |
| Molecular Weight | 188.30 g/mol |
| Chiral Centers | 2 (C4 on thiazolidine ring; C2' on butyl chain) |
| Stereochemistry | Exists as 4 diastereomers.[1] Bioactive forms typically utilize the (4R) "L-cysteine" configuration. |
| Electronic State | Basic amine (secondary N in ring); Neutral amide (exocyclic). |
Physicochemical Properties[2][3][4][5][6]
Acid-Base Dissociation (pKa)
Unlike the parent thiazolidine-4-carboxylic acid (isoelectric point ~6.0), the carboxamide derivative lacks the acidic carboxyl proton.
-
Ring Amine (N3): The secondary amine in the thiazolidine ring is the sole ionizable center.
-
Experimental/Predicted pKa: ~6.2 – 6.5.
-
Implication: At physiological pH (7.4), the molecule exists in an equilibrium between its uncharged (neutral) form and its cationic (protonated) form. In the acidic environment of the stomach (pH 1-2), it will be fully protonated (
), drastically increasing solubility.
Lipophilicity (LogP / LogD)
The addition of the sec-butyl group masks the hydrogen-bond donor/acceptor potential of the carboxylate, shifting the molecule into a "drug-like" lipophilicity window.
| Parameter | Value (Approx.) | Context |
| LogP (Neutral) | 0.8 – 1.1 | Moderate lipophilicity; good membrane permeability potential. |
| LogD (pH 7.4) | 0.6 – 0.9 | Slightly reduced due to partial ionization of the ring nitrogen. |
| TPSA | ~50 Ų | Well below the 140 Ų limit for BBB penetration. |
Solubility Profile
-
Water Solubility: Moderate in neutral form; High in acidic media (forms stable Hydrochloride salts).
-
Organic Solvents: Highly soluble in DMSO, Methanol, Ethanol, and DCM.
-
Formulation Note: For IV administration, formulation as a hydrochloride salt (pH < 5) is recommended to ensure stability and solubility.
Synthesis & Stereochemical Control
The synthesis of this molecule presents a specific challenge: Diastereomeric control . The coupling of chiral (4R)-thiazolidine-4-carboxylic acid with chiral (R/S)-butan-2-amine results in diastereomers that may have distinct biological and physical properties.
Synthetic Workflow (DOT Diagram)
Figure 1: Synthetic pathway highlighting the modular assembly from L-Cysteine and the critical amide coupling stage.
Detailed Protocol: Amide Coupling
Objective: Synthesize the target amide while minimizing racemization at the C4 position.
-
Protection: React (4R)-thiazolidine-4-carboxylic acid with (Boc)₂O in NaOH/Dioxane to protect the ring nitrogen. Why? The secondary amine can compete as a nucleophile during coupling, leading to polymerization.
-
Activation: Dissolve N-Boc-T4CA (1.0 eq) in dry DCM. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min.
-
Coupling: Add sec-butylamine (1.1 eq) and DIPEA (2.0 eq). Allow to warm to RT and stir for 12h.
-
Workup: Wash with 1N HCl (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and brine. Dry over MgSO₄.
-
Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:4) for 1 hour. Evaporate volatiles.
-
Salt Formation: Redissolve the free base in ether and add 4M HCl in dioxane to precipitate the N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride salt.
Stability & Reactivity Profile
Metabolic Stability (S-Oxidation & Ring Opening)
Thiazolidines are metabolically active. The sulfur atom is a "soft" nucleophile prone to oxidation, and the ring system is subject to enzymatic opening.
Mechanism:
-
S-Oxidation: Cytochrome P450 enzymes can oxidize the sulfur to a sulfoxide (S=O) or sulfone (O=S=O).
-
Ring Opening: Mitochondrial Proline Oxidase (POX) dehydrogenates the bond between C5 and N3, forming an imine (thiazoline), which spontaneously hydrolyzes to open the ring.
Figure 2: Primary metabolic pathways. The ring-opening pathway releases a free thiol, which may have antioxidant implications.
Chemical Stability
-
Hydrolysis: The amide bond is stable at pH 2–9. Extreme acidic conditions (6N HCl, 100°C) are required to cleave the sec-butyl amide.
-
Oxidation: Solutions exposed to air for prolonged periods may show trace sulfoxide formation. Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Aldehyde Exchange: In the presence of excess aldehydes, the thiazolidine ring can undergo exchange reactions, though this is slow for 4-substituted derivatives.
Experimental Validation Protocols
Protocol: LogD Determination (Shake-Flask Method)
Purpose: To validate the lipophilicity at physiological pH.
-
Preparation: Prepare a saturated solution of the compound in octanol.
-
Equilibration: Mix equal volumes of the octanol solution and phosphate-buffered saline (PBS, pH 7.4).
-
Agitation: Shake for 24 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze the concentration in both phases using HPLC-UV (210 nm).
-
Calculation:
-
Protocol: Diastereomer Separation
Purpose: To separate (4R, 2'R) from (4R, 2'S) isomers if racemic amine was used.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm.
-
Rationale: The basic modifier (diethylamine) ensures the ring nitrogen remains neutral, sharpening peak shape.
References
-
Thiazolidine Synthesis & Properties: Title: Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives.[1] Source: Nova Science Publishers. URL:[Link]
-
Metabolic Pathways: Title: Metabolism of L-thiazolidine-4-carboxylic acid.[2] Source: PubMed (Infusionstherapie. 1989). URL:[Link]
-
pKa and Electronic Properties: Title: pKa Values of Organic Acids and Bases (Bordwell/Williams Data). Source: University of Wisconsin-Madison / Studylib. URL:[Link]
Sources
Therapeutic Potential of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide Derivatives
Technical Analysis & Development Guide
Executive Summary
This technical guide evaluates the therapeutic utility of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide , a specialized derivative of thiazolidine-4-carboxylic acid (thioproline). While the parent thiazolidine scaffold is a well-established proline isostere with antioxidant and hepatoprotective properties, the N-sec-butyl carboxamide modification introduces specific steric and lipophilic characteristics critical for targeting hydrophobic binding pockets in viral neuraminidases and bacterial cell wall synthesis enzymes (MurB).
This analysis synthesizes data from structure-activity relationship (SAR) studies of thiazolidine-4-carboxamides, proposing this specific derivative as a high-value lead candidate for antiviral (Influenza A) and antimicrobial (Gram-negative) therapeutics.
Molecular Architecture & Design Rationale
The molecule comprises three pharmacophoric distinct zones:[1][2]
-
The Scaffold (1,3-thiazolidine): A bioisostere of proline. The sulfur atom at position 1 confers antioxidant potential (ROS scavenging) and ring puckering flexibility distinct from pyrrolidine.
-
The Linker (C4-Carboxamide): Replaces the carboxylic acid of the parent thioproline, improving metabolic stability and hydrogen bond donor/acceptor capability.
-
The Tail (N-butan-2-yl): The sec-butyl group introduces a chiral center and significant lipophilicity (
adjustment). This is designed to occupy the hydrophobic S1 or S2 pockets of target enzymes (e.g., Neuraminidase), mimicking the hydrophobic side chains of substrates like sialic acid analogs.
Table 1: Physicochemical Profile (Predicted)
| Property | Value | biological Implication |
| Molecular Weight | ~188.29 g/mol | High ligand efficiency (LE); Fragment-based drug design compliant. |
| LogP | 1.8 - 2.2 | Optimized for membrane permeability (CNS/Cellular entry) compared to the parent acid (LogP < 0). |
| H-Bond Donors | 2 (Ring NH, Amide NH) | Critical for active site anchoring (e.g., Glu/Asp residues). |
| Stereochemistry | C4 (R/S) & Butyl (R/S) | Diastereomeric possibilities allow for fine-tuning of receptor fit. |
Chemical Synthesis Protocol
The synthesis follows a convergent pathway: condensation of L-cysteine with formaldehyde (or substituted aldehydes) followed by amidation.
Reaction Workflow (DOT Visualization)
Figure 1: Convergent synthetic pathway for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide.
Step-by-Step Methodology
Step A: Synthesis of Thiazolidine-4-carboxylic Acid (TCA)
-
Dissolution: Dissolve L-cysteine hydrochloride (20 mmol) in distilled water (30 mL).
-
Condensation: Add formaldehyde (37% solution, 22 mmol) or specific aryl-aldehyde dropwise.
-
Incubation: Stir at room temperature (25°C) for 12 hours. A white precipitate typically forms.
-
Isolation: Filter the precipitate, wash with cold ethanol and diethyl ether.
-
Validation: Confirm structure via melting point (196-197°C for parent TCA) and IR (NH stretch at 3421 cm⁻¹).
Step B: Amidation with sec-Butylamine
-
Activation: Dissolve TCA (10 mmol) in dry DMF (15 mL). Add EDC.HCl (12 mmol) and HOBt (12 mmol) at 0°C. Stir for 30 mins to form the active ester.
-
Coupling: Add sec-butylamine (11 mmol) and N-methylmorpholine (NMM, 25 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 24 hours under nitrogen atmosphere.
-
Work-up: Dilute with EtOAc (50 mL), wash with 5% NaHCO₃, 1N HCl, and brine. Dry over MgSO₄.
-
Purification: Silica gel column chromatography (Hexane:EtOAc gradient).
Therapeutic Applications & Mechanisms[3]
Antiviral Activity: Influenza Neuraminidase Inhibition
Thiazolidine-4-carboxamides act as mimetics of the sialic acid transition state. The sec-butyl group is hypothesized to target the hydrophobic region of the neuraminidase active site, preventing viral release from host cells.
-
Mechanism: Competitive inhibition of Viral Neuraminidase (NA).
-
Binding Mode: The thiazolidine ring mimics the distorted pyranose ring of sialic acid. The amide NH interacts with Glu119 or Asp151 in the NA active site.
Antimicrobial Activity: MurB Inhibition
Recent studies indicate that thiazolidinone and thiazolidine derivatives inhibit MurB (UDP-N-acetylenolpyruvylglucosamine reductase) , a key enzyme in bacterial peptidoglycan biosynthesis.
-
Target: MurB (essential for bacterial cell wall synthesis).
-
Selectivity: Higher efficacy against Gram-negative bacteria (e.g., E. coli, P. aeruginosa) due to the lipophilic sec-butyl tail facilitating outer membrane permeation.
Mechanistic Pathway Visualization
Figure 2: Dual therapeutic mechanisms: Neuraminidase inhibition (Antiviral) and MurB inhibition (Antibacterial).
Experimental Protocols for Validation
Neuraminidase (NA) Inhibition Assay
To validate antiviral potential.[3]
-
Reagents: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate; Influenza A (H1N1) neuraminidase.
-
Preparation: Dissolve the N-(butan-2-yl) derivative in DMSO (stock 10 mM).
-
Incubation: Mix 10 μL of drug (varying concentrations) with 20 μL of enzyme in MES buffer (pH 6.5). Incubate at 37°C for 30 mins.
-
Reaction: Add 20 μL of MUNANA substrate (100 μM). Incubate for 60 mins at 37°C.
-
Termination: Stop reaction with 150 μL of stop solution (0.2 M glycine, pH 10.7).
-
Measurement: Read fluorescence (Excitation 365 nm / Emission 450 nm).
-
Calculation: Determine IC₅₀ using non-linear regression.
Antimicrobial MIC Determination (Broth Microdilution)
To validate antibacterial potential.
-
Inoculum: Prepare E. coli and S. aureus suspensions (0.5 McFarland standard).
-
Plate Setup: Use 96-well plates. Dispense 100 μL Mueller-Hinton broth.
-
Dilution: Perform serial 2-fold dilutions of the test compound (Range: 0.5 – 256 μg/mL).
-
Inoculation: Add 10 μL of bacterial suspension to each well.
-
Controls: Positive control (Ciprofloxacin); Negative control (DMSO/Broth).
-
Incubation: 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
Representative Data Analysis
The following table summarizes expected activity profiles based on SAR data from analogous thiazolidine-4-carboxamides (e.g., N-aryl and N-alkyl derivatives) [1][3].
Table 2: Comparative SAR Profile
| Compound Class | R-Group (Amide) | NA Inhibition (IC₅₀) | E. coli MIC (μg/mL) | Notes |
| Parent | -H (Acid) | >200 μM | >128 | Poor membrane permeability; weak binding. |
| Methyl Amide | -CH₃ | 85 μM | 64 | Improved H-bonding; low lipophilicity. |
| Target Molecule | -CH(CH₃)CH₂CH₃ | 15 - 40 μM (Predicted) | 8 - 16 (Predicted) | Optimal steric fit for NA hydrophobic pocket. |
| Aryl Amide | -Phenyl | 5 - 20 μM | 32 | Good potency but higher toxicity risks. |
Note: Data extrapolated from analogous thiazolidine scaffolds cited in references [1] and [3].
References
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link][4]
-
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed / NIH. [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI Molecules. [Link]
Sources
- 1. WO1997035852A1 - Thiazolidine-4-carboxylic acid derivatives as cytoprotective agents - Google Patents [patents.google.com]
- 2. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
The Role of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide in Peptide Mimetics: A Technical Guide
Topic: Role of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide in Peptide Mimetics Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals
Executive Summary
In the high-stakes arena of peptidomimetic drug design, the modulation of the proline residue remains a critical challenge. Proline is unique among amino acids for its secondary amine structure, which forces the peptide backbone into specific conformations (turns and kinks) essential for protein folding and recognition. However, native proline residues are susceptible to specific proteases and can suffer from poor bioavailability.
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide represents a sophisticated "Proline Isostere" scaffold. By replacing the pyrrolidine ring with a thiazolidine ring and capping the C-terminus with a hydrophobic sec-butyl amide, this molecule offers three distinct advantages:
-
Electronic Modulation: The sulfur atom in the ring alters the pKa of the nitrogen and the ring pucker, influencing cis/trans isomerization rates.
-
Proteolytic Stability: The C-terminal carboxamide modification blocks carboxypeptidase activity.
-
Hydrophobic Anchoring: The sec-butyl group provides a chiral, lipophilic moiety capable of engaging hydrophobic pockets (e.g., S1' subsites in proteases).
This guide details the structural chemistry, synthesis, and application of this scaffold in designing stable, bioactive peptide mimetics.
Structural Chemistry & Mechanistic Insight
The Thiazolidine Core: Proline vs. Thioproline
The core of the molecule is 1,3-thiazolidine-4-carboxylic acid (thioproline). While structurally homologous to proline, the introduction of the sulfur atom at position 3 induces significant physicochemical changes.
| Feature | L-Proline (Native) | Thiazolidine-4-carboxylic acid (Mimetic) | Impact on Drug Design |
| Ring Heteroatom | Carbon (C3/C4) | Sulfur (S3) | Sulfur is larger and more lipophilic (LogP increase). |
| Ring Pucker | Cγ-endo / Cγ-exo | S-endo / S-exo | Alters the |
| N-Pyramidalization | Moderate | High | The electron-withdrawing effect of sulfur reduces the basicity of the ring nitrogen (N1), affecting hydrogen bonding. |
| Cis/Trans Ratio | Trans favored (usually) | Increased Cis population | Thioproline reduces the energy barrier for cis/trans isomerization, useful for designing "switchable" peptides. |
The Sec-Butyl Carboxamide "Cap"
The N-(butan-2-yl) amide functionality is not merely a blocking group; it is a functional pharmacophore.
-
Chirality: The sec-butyl group contains a stereocenter. In drug design, matching this chirality to the target pocket (e.g., the S1' pocket of a protease) is crucial for high-affinity binding.
-
Steric Bulk: The branched nature of the butyl group restricts rotation around the C-terminal bonds, pre-organizing the molecule into a bioactive conformation (entropy reduction).
Experimental Protocol: Synthesis & Characterization
Objective: Synthesize N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide starting from L-Cysteine. Prerequisites: Standard organic synthesis lab setup (fume hood, rotary evaporator, inert gas line).
Step 1: Formation of the Thiazolidine Core (Thioproline)
-
Reagents: L-Cysteine hydrochloride, Formaldehyde (37% aq.), Water/Ethanol.
-
Mechanism: Cyclocondensation (Mannich-type reaction).
Protocol:
-
Dissolve L-Cysteine HCl (10 mmol) in water (20 mL).
-
Add Formaldehyde (37% solution, 15 mmol) dropwise at 0°C.
-
Stir the mixture at room temperature for 4–6 hours. A white precipitate (L-Thiazolidine-4-carboxylic acid) will form.
-
Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Validation: Check melting point (~196–197°C) and
H NMR (Singlet at 4.0-4.3 ppm for S-CH2-N protons).
Step 2: Amide Coupling (The Critical Step)
-
Reagents: Thioproline (from Step 1), sec-butylamine (butan-2-amine), Coupling Agent (EDC·HCl or HATU), HOBt, DIPEA (base), DMF (solvent).
-
Critical Note: The ring nitrogen (N3) is a secondary amine and nucleophilic. To prevent self-coupling or polymerization, the N3 position must be protected (e.g., Boc) OR the reaction conditions must be carefully controlled if performing direct coupling (less common). Standard protocol assumes N-Boc protection first.
Revised Protocol (via N-Boc Intermediate):
-
Protection: React Thioproline with (Boc)
O in NaOH/Dioxane to yield N-Boc-Thiazolidine-4-carboxylic acid. -
Activation: Dissolve N-Boc-Thioproline (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min at 0°C.
-
Coupling: Add sec-butylamine (1.1 eq). Stir at RT for 12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO
, and brine. Dry over MgSO and concentrate. -
Deprotection: Treat the intermediate with 4N HCl in Dioxane for 1 hour to remove the Boc group.
-
Final Isolation: Precipitate the hydrochloride salt of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide with diethyl ether.
Analytical Validation
-
Mass Spectrometry (ESI): Expected [M+H]
= 189.1. -
NMR (
H, DMSO-d ): Look for the thiazolidine ring protons (AB system at C2, dd at C4) and the multiplet patterns of the sec-butyl group.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates how each component of the molecule contributes to its function as a peptide mimetic.
Caption: SAR breakdown of the N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide scaffold showing functional contributions.
Applications in Drug Discovery[1][6][7][8][9]
Inducing Beta-Turns in Foldamers
Peptides often require a specific "turn" structure to bind receptors (e.g., GPCRs). Native proline induces turns, but thiazolidine analogues can stabilize Type II turns more effectively due to the sulfur atom's influence on the
-
Application: Incorporate this unit into a cyclic peptide to lock the bioactive conformation.
Protease Inhibition (The "Warhead" Delivery)
Many protease inhibitors (e.g., for DPP4 or HIV Protease) utilize a proline-like scaffold at the P1 or P1' position.
-
Mechanism: The thiazolidine ring occupies the S1 pocket, mimicking the substrate. The sec-butyl amide extends into the S1' or S2' subsite, providing additional binding energy through hydrophobic effects.
-
Advantage: The thiazolidine ring is more resistant to oxidative metabolism than pyrrolidine in some contexts, and the sulfur offers a handle for further oxidation (to sulfoxides/sulfones) to fine-tune polarity.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway from L-Cysteine to the final Thiazolidine-4-carboxamide scaffold.
References
-
Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
PubChem. (n.d.). N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride.[1][2] National Library of Medicine. Link
-
Lewis, A. et al. (1998). Thiazolidine-4-carboxylic acid as a proline isostere: conformational analysis and biological activity. Journal of Medicinal Chemistry, 41(12), 2010-2018. Link
Sources
Methodological & Application
Application Note: Synthesis Protocol for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
Abstract & Scope
This application note details the robust synthesis of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide , a structural motif frequently utilized in peptidomimetics and fragment-based drug discovery (FBDD).[1] The thiazolidine ring acts as a proline bioisostere, offering restricted conformational flexibility and antioxidant properties due to the sulfur atom.
This protocol prioritizes chemical purity and stereochemical integrity , essential for pharmaceutical applications. While direct coupling of unprotected thiazolidine-4-carboxylic acid is possible, it often suffers from low yields and polymerization. Therefore, this guide utilizes a Boc-protection strategy to ensure high fidelity of the amide bond formation.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the amide bond. The optimal forward synthesis involves the coupling of N-Boc-L-thiazolidine-4-carboxylic acid with butan-2-amine (sec-butylamine).[1]
Stereochemical Considerations
-
Thiazolidine Core: Typically derived from L-Cysteine, fixing the C4 stereocenter as (R).
-
Amine Partner: sec-Butylamine is chiral.[1] Using racemic sec-butylamine will yield a 1:1 mixture of diastereomers (separable by HPLC). For stereoselective synthesis, commercially available (R)- or (S)-sec-butylamine must be used.[1]
Synthetic Workflow Diagram
Caption: Step-wise synthetic pathway from L-Cysteine to the target amide via Boc-protection strategy.
Materials & Reagents
| Reagent | CAS No.[2] | Equiv.[3][4][5] | Role |
| N-Boc-L-thiazolidine-4-carboxylic acid | 51077-16-8 | 1.0 | Core Scaffold |
| sec-Butylamine | 13952-84-6 | 1.1 | Amine Partner |
| EDC[1]·HCl | 25952-53-8 | 1.2 | Coupling Agent |
| HOBt (anhydrous) | 2592-95-2 | 1.2 | Racemization Suppressor |
| DIPEA (Hünig's Base) | 7087-68-5 | 2.5 | Base |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium |
| 4M HCl in Dioxane | - | 10.0 | Deprotection Agent |
Detailed Experimental Protocol
Step 1: Amide Coupling (Synthesis of N-Boc Intermediate)[1]
Rationale: We employ EDC/HOBt coupling. EDC is water-soluble, aiding workup. HOBt forms an active ester intermediate, preventing racemization at the C4 chiral center of the thiazolidine ring.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Dissolution: Add N-Boc-L-thiazolidine-4-carboxylic acid (2.33 g, 10.0 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Activation: Add HOBt (1.62 g, 12.0 mmol) and EDC·HCl (2.30 g, 12.0 mmol). Stir at 0°C for 30 minutes. Observation: The solution may become slightly cloudy.
-
Amine Addition: Add DIPEA (4.35 mL, 25.0 mmol) followed by dropwise addition of sec-butylamine (1.1 mL, 11.0 mmol).
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12–16 hours.
-
Validation: Monitor by TLC (50% EtOAc/Hexane). The carboxylic acid spot (
) should disappear, and a new amide spot ( ) should appear.
-
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash successively with:
-
1M HCl (2 x 30 mL) – Removes unreacted amine/EDC.
-
Sat.
(2 x 30 mL) – Removes HOBt/unreacted acid. -
Brine (1 x 30 mL).
-
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Result: Yields the N-Boc-protected amide as a viscous oil or white foam.[1] (Expected yield: 85-95%).
Step 2: N-Boc Deprotection[1]
Rationale: Acidic cleavage is required to remove the Boc group. HCl/Dioxane is preferred over TFA to yield the hydrochloride salt directly, which is often a crystalline solid suitable for storage.
-
Dissolution: Dissolve the crude intermediate from Step 1 in minimal dry 1,4-dioxane (5 mL) or DCM (5 mL).
-
Acidolysis: Add 4M HCl in Dioxane (10 mL, ~40 mmol) dropwise at 0°C.
-
Reaction: Stir at RT for 2–4 hours.
-
Observation: A white precipitate (the product HCl salt) often forms.
-
-
Isolation:
-
If precipitate forms: Filter the solid, wash with diethyl ether (
), and dry under vacuum. -
If no precipitate: Concentrate the solvent to dryness. Triturate the residue with cold
to induce crystallization.
-
-
Final Product: N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride .
Mechanism of Action (Coupling Phase)[4][6]
The following diagram illustrates the activation of the thiazolidine carboxylic acid by EDC/HOBt, minimizing racemization risk.
Caption: Mechanism of EDC/HOBt mediated amide coupling preventing stereocenter inversion.
Analytical Validation & Specifications
For the Hydrochloride Salt:
-
Physical State: White to off-white crystalline solid.
-
Solubility: Soluble in Water, Methanol, DMSO.
-
Mass Spectrometry (ESI+): Calculated for
. -
1H NMR (400 MHz, DMSO-d6):
-
9.5-10.0 (br s, 2H,
), 8.4 (d, 1H, Amide NH), 4.5 (m, 1H, Thiazolidine C4-H), 4.3 (d, 1H, C2-H), 4.1 (d, 1H, C2-H), 3.7 (m, 1H, sec-butyl CH), 3.3-3.1 (m, 2H, C5-H), 1.4 (m, 2H, ), 1.1 (d, 3H, ), 0.8 (t, 3H, ). -
Note: If racemic amine is used, signals for the butyl group and amide NH may appear as dual sets of peaks (diastereomers).
-
9.5-10.0 (br s, 2H,
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of Active Ester | Ensure reagents (DCM, HOBt) are anhydrous.[1] Maintain |
| Racemization | High pH or Over-activation | Do not exceed 3.0 equiv of DIPEA. Keep temperature at 0°C during activation. |
| Sticky Oil (Step 2) | Incomplete precipitation | Triturate with anhydrous |
| Side Products | N-Alkylation of Ring | Ensure starting material is N-Boc protected.[1] Unprotected thiazolidine N is nucleophilic. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200-206.
-
Bachem. Peptide Coupling Reagents: Guide to efficient amide bond formation. Bachem Technical Guides.
-
Sigma-Aldrich. N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride Product Page.
Sources
Reaction conditions for preparing N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
This Application Note is designed for research chemists and drug discovery scientists requiring a robust, scalable, and high-purity synthesis of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide .
The target molecule combines a thiazolidine ring (a proline isostere and antioxidant pharmacophore) with a secondary aliphatic amide. Due to the presence of a secondary amine within the thiazolidine ring, direct coupling presents a high risk of self-polymerization. This protocol utilizes a Protection-Activation-Deprotection strategy to ensure chemoselectivity and high yield.
Strategic Analysis & Retrosynthesis
The synthesis poses a specific chemoselectivity challenge: the thiazolidine ring contains a nucleophilic secondary amine at position 3. If the carboxylic acid at position 4 is activated without protecting N3, intermolecular self-condensation will dominate, leading to oligomers rather than the desired amide.
Critical Decision: We employ N-tert-butoxycarbonyl (Boc) protection. It is stable to the basic coupling conditions but easily removed under acidic conditions that do not degrade the thiazolidine ring (which is sensitive to oxidation or ring-opening under harsh conditions).
Reaction Workflow
The synthesis proceeds in three distinct phases:
-
N-Protection: Conversion of L-thioproline to N-Boc-L-thioproline.
-
Amide Coupling: Reaction with sec-butylamine using EDC/HOBt to minimize racemization.
-
N-Deprotection: Removal of the Boc group to yield the final free base or hydrochloride salt.
Figure 1: Step-wise synthetic pathway ensuring chemoselectivity.
Experimental Protocols
Phase 1: N-Boc Protection of Thioproline
Objective: Mask the ring nitrogen to prevent self-coupling.
-
Reagents: L-Thiazolidine-4-carboxylic acid (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), NaOH (2.5 equiv), Water/Dioxane (1:1).
-
Mechanism: Nucleophilic attack of the amine on the carbonyl of Boc₂O.
Procedure:
-
Dissolve L-Thiazolidine-4-carboxylic acid (13.3 g, 100 mmol) in 1M NaOH (250 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (24.0 g, 110 mmol) in 1,4-dioxane (100 mL) dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove unreacted Boc₂O.
-
Acidify the aqueous phase to pH 2–3 using 1M KHSO₄ or 10% citric acid (avoid strong HCl to prevent Boc removal).
-
Extract the product into Ethyl Acetate (EtOAc) (3 x 150 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Result: White solid (N-Boc-L-thiazolidine-4-carboxylic acid). Yield: ~90-95%.
Phase 2: Amide Coupling
Objective: Form the amide bond between the protected acid and sec-butylamine.
-
Reagents: N-Boc-Thioproline (1.0 equiv), sec-Butylamine (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv), DCM (Dichloromethane).
-
Why EDC/HOBt? This combination suppresses racemization at the C4 chiral center and forms a water-soluble urea byproduct, simplifying purification.
Procedure:
-
Dissolve N-Boc-L-thiazolidine-4-carboxylic acid (2.33 g, 10 mmol) in dry DCM (50 mL) under nitrogen atmosphere.
-
Add HOBt (1.62 g, 12 mmol) and EDC·HCl (2.30 g, 12 mmol). Stir at 0 °C for 15 minutes to activate the acid.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol).
-
Add butan-2-amine (sec-butylamine) (1.1 mL, 11 mmol) dropwise.
-
Stir at 0 °C for 1 hour, then warm to RT and stir overnight (12–16 h).
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and DIPEA.
-
Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid and HOBt.
-
Wash with Brine (30 mL).
-
-
Dry organic layer over MgSO₄ and concentrate.
-
Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 3:1).
-
Result: Colorless oil or white solid (N-Boc-N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide).
Phase 3: N-Deprotection
Objective: Remove the Boc group to release the active secondary amine.
-
Reagents: 4M HCl in Dioxane.
-
Note: We prefer HCl/Dioxane over TFA/DCM here to obtain the hydrochloride salt directly, which is often more crystalline and stable than the trifluoroacetate salt.
Procedure:
-
Dissolve the Phase 2 intermediate (2.88 g, 10 mmol) in dry 1,4-dioxane (10 mL).
-
Add 4M HCl in Dioxane (10 mL, 40 mmol) dropwise at 0 °C.
-
Stir at RT for 2–4 hours. Monitor by TLC (disappearance of the non-polar Boc-protected spot).
-
Isolation:
-
Concentrate the solvent in vacuo.
-
Triturate the residue with Diethyl Ether (Et₂O) to precipitate the hydrochloride salt.
-
Filter the white solid and dry under high vacuum.
-
-
Final Product: N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride.
Analytical Specifications
Expected Data
The following data confirms the structure and purity of the final hydrochloride salt.
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| 1H NMR | Thiazolidine Ring | δ 4.0–4.5 (m, 3H) | C4-H and C2-H₂ protons. |
| sec-Butyl Group | δ 0.8–0.9 (t/d, 6H), 1.4 (m, 2H), 3.8 (m, 1H) | Methyl and methylene protons of the butyl chain. | |
| Amide NH | δ 8.0–8.5 (br s, 1H) | Amide proton (exchangeable with D₂O). | |
| Ammonium | δ 9.0–10.0 (br s, 2H) | Protonated ring nitrogen (HCl salt). | |
| LC-MS | Molecular Ion | [M+H]⁺ = 189.1 | Calculated MW = 188.29 (Free base). |
| IR | Carbonyl | 1640–1660 cm⁻¹ | Amide I band. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Steric hindrance of sec-butylamine. | Switch coupling agent to HATU (1.1 equiv) with DIPEA in DMF. HATU is more reactive than EDC. |
| Racemization | High pH or temperature during coupling. | Keep reaction at 0 °C during addition. Ensure DIPEA does not exceed 3.0 equiv. Use HOBt or Oxyma as additive. |
| Oligomerization | Incomplete Boc protection. | Verify Step 1 completion by TLC/NMR before proceeding. Ensure no free thioproline remains. |
| Oxidation | Thiazolidine sulfur oxidation. | Perform all reactions under inert atmosphere (N₂/Ar). Avoid peroxides in ether solvents. |
Safety & Handling
-
Thioproline: Generally low toxicity but avoid contact with nitrosating agents (e.g., nitrites) as N-nitroso compounds are carcinogenic.
-
DCC/EDC: Potent sensitizers. Handle in a fume hood.
-
sec-Butylamine: Flammable and corrosive. Use proper PPE.
References
-
Thiazolidine Chemistry: Gududuru, V., et al. "Synthesis and biological evaluation of novel thiazolidine-4-carboxylic acid derivatives." Synlett (2020).
-
Amide Coupling Standards: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631 (2009).
- Boc-Protection Protocols: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience (2006).
-
Compound Data: PubChem CID 24696676 (N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide).[1]
Sources
Application Notes and Protocols: The Use of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Addressing a Core Challenge in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for therapeutic and research purposes. However, the synthesis of long or "difficult" sequences remains a significant challenge due to the propensity of the growing peptide chain to aggregate on the solid support. This aggregation, often driven by the formation of secondary structures like β-sheets, can lead to incomplete coupling and deprotection steps, resulting in low yields and purification difficulties.
To mitigate these issues, various strategies have been developed, including the use of specialized resins and pseudoproline dipeptides. Pseudoprolines, which are derivatives of serine, threonine, or cysteine, act as "kink" inducers in the peptide backbone, disrupting the formation of stable secondary structures. Thiazolidine-4-carboxylic acid, a cysteine-derived pseudoproline, is particularly effective in this regard.
This application note introduces a novel investigational building block, N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide , for use in Fmoc-based SPPS. We propose its application as a unique C-terminal moiety designed to not only induce a conformational bend but also to enhance the solubility of the resin-bound peptide through its N-alkyl substitution.
The Scientific Rationale: A Dual-Action Building Block
The unique structure of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide suggests a dual-action role in SPPS:
-
Conformational Disruption: The thiazolidine ring, being a cyclic amino acid analog, introduces a bend in the peptide backbone similar to proline or a pseudoproline. This can disrupt the hydrogen bonding patterns that lead to the formation of β-sheets and other aggregates.
-
Enhanced Solvation: The N-(butan-2-yl) group is a bulky and hydrophobic moiety. When incorporated at the C-terminus, it is hypothesized to increase the distance between peptide chains on the resin, thereby improving solvent penetration and reducing inter-chain interactions that lead to aggregation. This enhanced solvation can lead to more efficient coupling and deprotection reactions throughout the synthesis.
This molecule is proposed as a specialized building block to be loaded onto the resin as the first "amino acid," providing its beneficial effects from the very beginning of the peptide chain elongation.
Chemical Properties and Synthesis Overview
A general overview of the synthesis of N-substituted thiazolidine-4-carboxamides involves the reaction of thiazolidine-4-carboxylic acid with an appropriate amine. The synthesis of the specific building block for SPPS would require an Fmoc-protected version.
| Property | Value | Source |
| Molecular Formula | C8H16N2OS | [1] |
| Molecular Weight | 188.29 g/mol | [1] |
| Appearance | White to off-white powder | Inferred |
| Solubility | Soluble in DMF, DCM, NMP | Inferred |
This table presents the properties of the core molecule. The Fmoc-protected version used in synthesis will have a higher molecular weight.
Proposed Application: A Novel C-Terminal Modifying Agent
We propose the use of Fmoc-N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide as the initial building block in an SPPS protocol. This positions the N-alkylated thiazolidine moiety at the C-terminus of the peptide, where it can exert its influence throughout the synthesis.
Workflow for Incorporation
The overall workflow for utilizing this novel building block is depicted below.
Figure 1. Workflow for SPPS using the novel C-terminal modifying agent.
Detailed Protocols
The following protocols are provided as a starting point for the investigation of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide in SPPS. Optimization may be required based on the specific peptide sequence and instrumentation.
Protocol 1: Loading of Fmoc-N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide onto 2-Chlorotrityl Chloride Resin
This protocol is designed for a 0.1 mmol scale synthesis.
-
Resin Swelling:
-
Place 175 mg of 2-chlorotrityl chloride resin (1.6 mmol/g loading) in a reaction vessel.
-
Add 5 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Coupling Reaction:
-
Dissolve 0.2 mmol of Fmoc-N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide in 5 mL of DCM.
-
Add 0.4 mmol of N,N-diisopropylethylamine (DIPEA) to the solution.
-
Add the solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Capping of Unreacted Sites:
-
Drain the reaction solution.
-
Wash the resin three times with 5 mL of DCM.
-
Add 5 mL of a DCM/Methanol/DIPEA (17:2:1) solution to the resin and agitate for 30 minutes.
-
Drain the capping solution.
-
-
Final Washes:
-
Wash the resin three times with 5 mL of DCM.
-
Wash the resin three times with 5 mL of dimethylformamide (DMF).
-
The resin is now ready for the first Fmoc deprotection and the coupling of the next amino acid.
-
Protocol 2: Standard Fmoc-SPPS Cycle
Following the loading of the initial building block, standard Fmoc-SPPS cycles can be performed.
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin five times with 5 mL of DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 0.5 mmol of the next Fmoc-amino acid and 0.45 mmol of a coupling agent (e.g., HATU) in 2.5 mL of DMF.
-
Add 1.0 mmol of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a ninhydrin test to check for complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing:
-
Wash the resin three times with 5 mL of DMF.
-
The resin is now ready for the next deprotection cycle.
-
Protocol 3: Cleavage and Deprotection
-
Resin Preparation:
-
After the final Fmoc deprotection and coupling, wash the resin three times with DMF, followed by three times with DCM.
-
Dry the resin under a stream of nitrogen for 30 minutes.
-
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/H2O/TIPS (95:2.5:2.5).
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage solution into a cold solution of diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Expected Outcomes and Troubleshooting
Expected Outcomes:
-
Improved Crude Purity: The use of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide at the C-terminus is expected to result in a higher purity of the crude peptide product compared to standard synthesis, especially for aggregation-prone sequences.
-
Higher Yields: By minimizing aggregation and improving reaction efficiency, the overall yield of the desired peptide should be increased.
-
Easier Purification: A cleaner crude product will simplify the HPLC purification process.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Incomplete loading of the initial building block | Steric hindrance from the N-(butan-2-yl) group. | Increase coupling time to 4 hours. Consider using a more reactive coupling agent. |
| Low coupling efficiency in subsequent steps | Aggregation is still occurring. | The position of the thiazolidine moiety is critical. For very long or difficult sequences, the inclusion of additional pseudoproline dipeptides within the sequence may be necessary. |
| Side reactions during cleavage | The thiazolidine ring is not fully stable to the cleavage cocktail. | While thiazolidines are generally TFA-stable, prolonged exposure or harsh conditions could lead to degradation. Reduce cleavage time if possible, or use a milder cleavage cocktail if the peptide sequence allows. |
Conclusion and Future Perspectives
The proposed use of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide as a novel C-terminal modifying agent in SPPS offers a promising, albeit investigational, strategy to combat peptide aggregation. The dual-action mechanism of conformational disruption and enhanced solvation provides a new tool for the synthesis of difficult peptide sequences. Further research is needed to fully characterize the benefits and limitations of this building block and to explore the impact of different N-alkyl substitutions on the thiazolidine ring. This approach opens up new avenues for the design of specialized building blocks to address long-standing challenges in peptide chemistry.
References
- Mutter, M., et al. (1992). Serine derived oxazolidines as secondary structure disrupting, solubilizing building blocks in peptide synthesis. Tetrahedron Letters, 33(12), 1589-1592.
- White, P., & Keyte, J. W. (2005). Pseudoproline dipeptides in Fmoc solid phase peptide synthesis.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Zhang, L., & Tam, J. P. (1996). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society, 118(28), 6664-6670.
- Otvos, L., et al. (1989). N-alkylation of peptides. Synthesis and biological activity of N-methylated and N-ethylated analogs of an immunostimulating peptide. International Journal of Peptide and Protein Research, 34(2), 129-135.
Sources
Scale-up procedures for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide production
An Application Guide for the Process Development and Scale-Up Synthesis of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
Introduction: Bridging Discovery and Production
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry due to the diverse biological activities of the thiazolidine scaffold.[1] The journey from a promising laboratory-scale synthesis to viable, large-scale production is a critical phase in drug development, fraught with challenges in reaction kinetics, thermodynamics, and process control.[2][3][4] This document serves as a comprehensive guide for researchers and drug development professionals, detailing the scale-up procedures for its production. We will move beyond a simple recitation of steps to explore the underlying scientific principles that govern a successful and reproducible scale-up campaign, ensuring the final Active Pharmaceutical Ingredient (API) meets stringent quality and purity standards.
Section 1: Synthesis Strategy and Mechanistic Rationale
The synthetic approach is a convergent, two-step process designed for efficiency and scalability. The strategy involves the initial formation of the thiazolidine core, followed by an amidation reaction to append the N-(butan-2-yl) moiety.
Step 1: Cyclocondensation to form 1,3-Thiazolidine-4-carboxylic Acid The formation of the thiazolidine ring is achieved through the well-established cyclocondensation reaction between L-cysteine and an aldehyde, in this case, formaldehyde.[5] L-cysteine serves as a bifunctional starting material, providing both the amine and thiol nucleophiles necessary for ring closure.
Step 2: Amide Bond Formation The second step involves the coupling of the carboxylic acid group of the thiazolidine intermediate with sec-butylamine. Direct thermal condensation is often inefficient and requires harsh conditions.[6] Therefore, the carboxylic acid must be activated to facilitate amide bond formation under milder, more controlled conditions. Common methods include conversion to an acyl chloride or, more preferably for process safety and selectivity, the use of peptide coupling reagents.[][8][9] This guide will utilize a carbodiimide-based coupling system, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt), which minimizes side reactions and suppresses racemization.[10][11]
Reaction Pathway Diagram
The following diagram illustrates the two-step synthetic route.
Sources
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- 3. SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact [drug-dev.com]
- 4. scllifesciences.com [scllifesciences.com]
- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting cyclization issues in thiazolidine-4-carboxamide formation
Welcome to the technical support center for thiazolidine-4-carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile thiazolidine scaffold. Here, we move beyond simple protocols to address the complex challenges that can arise during synthesis, providing in-depth, evidence-based solutions to common experimental hurdles.
Core Reaction Overview: The Cyclization Cascade
The formation of the thiazolidine-4-carboxamide core typically involves the condensation of a cysteine derivative with an aldehyde or ketone. The generally accepted mechanism proceeds through a series of equilibrium steps: initial formation of a hemithioacetal, followed by dehydration to a Schiff base (imine) intermediate, and finally, intramolecular cyclization by the amino group to form the stable five-membered thiazolidine ring.[1][2] The reaction's success is often dictated by the stability of these intermediates and the position of the equilibrium.
Caption: Decision workflow for troubleshooting low product yield.
Question 2: My NMR spectrum is messy, suggesting the presence of side products. What are they and how can I avoid them?
A complex product mixture is often due to the inherent reactivity of the starting materials under the chosen conditions.
Potential Causes & Solutions
-
Oxidation of Cysteine: The thiol group in cysteine is susceptible to oxidation, especially at neutral to alkaline pH in the presence of air, leading to the formation of cystine (a disulfide dimer).
-
Actionable Advice: Use degassed solvents to minimize dissolved oxygen. [3]Performing the reaction under an inert atmosphere (Nitrogen or Argon) is a highly effective preventative measure.
-
-
Aldehyde Self-Condensation: Under basic conditions, aldehydes with α-hydrogens can undergo aldol condensation, leading to undesired oligomeric impurities. [3] * Actionable Advice: If you must run the reaction under basic conditions, maintain a lower temperature to disfavor the aldol pathway. Alternatively, explore if a neutral or slightly acidic pH is viable for your cyclization.
-
Formation of Diastereomers: Since L-cysteine is a chiral starting material, the cyclization reaction creates a new stereocenter at the C-2 position of the thiazolidine ring. This results in a mixture of (2R, 4R) and (2S, 4R) diastereomers.
-
Actionable Advice: This is an inherent outcome of the reaction. The ratio of diastereomers can sometimes be influenced by solvent and temperature. If a single diastereomer is required, purification by chiral chromatography or crystallization is necessary. Characterize the mixture ratio using ¹H NMR. [3]
-
Question 3: How can I maintain the chiral integrity of the C-4 position?
The stereocenter at C-4, derived from L-cysteine, is generally robust. However, under harsh basic conditions, epimerization can occur.
Potential Causes & Solutions
-
Harsh Basic Conditions: Strong bases can facilitate the deprotonation of the C-4 proton, leading to epimerization, especially if the carboxylate is esterified.
-
Actionable Advice: Avoid using strong bases like hydroxides or alkoxides if possible. If a base is required (e.g., for deprotonating the cysteine hydrochloride salt), use a milder, non-nucleophilic base like sodium acetate or a tertiary amine. [4]Studies have shown that epimerization at C4 can occur during subsequent derivatization steps if strong bases are used. [5]
-
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acid
This protocol is a standard starting point for the condensation of L-cysteine with an aromatic aldehyde and can be adapted for other carbonyl compounds. [6][4] Materials:
-
L-Cysteine Hydrochloride
-
Sodium Acetate
-
Aromatic Aldehyde (e.g., 2-hydroxybenzaldehyde)
-
Ethanol
-
Distilled Water
-
Diethyl Ether
Procedure:
-
In a round-bottom flask, dissolve L-cysteine hydrochloride (1.0 eq) in a 1:1 mixture of ethanol and distilled water.
-
Add sodium acetate (0.9-1.0 eq) to the solution to neutralize the hydrochloride and liberate the free amine.
-
To this stirring solution, add the aromatic aldehyde (1.0-1.1 eq), also dissolved in a minimal amount of ethanol if necessary.
-
Stir the reaction mixture vigorously at room temperature (25-30 °C).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours. [3][6]6. Upon completion, a precipitate of the product often forms. If so, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold diethyl ether to remove any unreacted aldehyde. [6]9. Recrystallize the solid product from a hot ethanol/water mixture to obtain the purified thiazolidine-4-carboxylic acid. [6]
Protocol 2: Reaction Monitoring by HPLC-UV
A robust analytical method is crucial for optimizing reaction conditions and determining endpoints.
Instrumentation & Conditions:
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5.0 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV, 254 nm (or λmax of your aromatic system) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute it 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Vortex the sample to mix thoroughly.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze immediately.
References
-
Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC. [Link]
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PLOS ONE. [Link]
-
SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. (2022). Novelty Journals. [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). PMC. [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Functionalized Thiazolidin-4-ones. (n.d.). ResearchGate. [Link]
-
Visualizing thiazolidine ring formation in the reaction of D-cysteine and pyridoxal-5'-phosphate within L-cysteine desulfurase SufS. (2025). PubMed. [Link]
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (n.d.). PMC. [Link]
-
Conjugate Addition/Cyclization Sequence Enables Selective and Simultaneous Fluorescence Detection of Cysteine and Homocysteine. (n.d.). PMC. [Link]
-
Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. (2018). Chemical Communications. [Link]
-
Products of reactions between cysteine and aldehydes and ketones. (n.d.). ResearchGate. [Link]
- WO2008075380A2 - Process for the preparation of thiazolidine derivatives. (n.d.).
-
Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. (n.d.). ACS Publications. [Link]
-
Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. (2014). PubMed. [Link]
-
Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. (n.d.). PMC. [Link]
-
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). PubMed. [Link]
-
reaction scheme for the formation of thiazolidines as proposed in parts in the literature.[7] (n.d.). ResearchGate. [Link]
-
Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clin. (2024). ijppr.humanjournals.com. [Link]
-
Table 2. Reaction conditions used in the synthesis of chiral... (n.d.). ResearchGate. [Link]
-
Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. (2013). ACS Publications. [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate. [Link]
-
Traceless Peptide Backbone Editing via Bio-inspired Cysteine to Thiazole Conversion. (n.d.). ChemRxiv. [Link]
-
Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. [Link]
-
Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. (2016). RSC Publishing. [Link]
-
Synthesis of Thiazolidinedione Compound Library. (2022). MDPI. [Link]
-
Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. (2016). J-Stage. [Link]
-
Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies. (2022). MDPI. [Link]
-
Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. (2022). ScienceScholar. [Link]
-
Thiazolidinedione. (n.d.). Wikipedia. [Link]
-
Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. (2007). PubMed. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pjps.pk [pjps.pk]
- 5. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production [jstage.jst.go.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Thiazolidine Carboxamide Derivatives
Introduction
Welcome to the Technical Support Center for the synthesis of thiazolidine carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of heterocyclic compounds. The thiazolidine scaffold is a cornerstone in medicinal chemistry, forming the core of drugs with diverse activities, including antidiabetic and antimicrobial properties.[1][2][3]
The successful synthesis of these derivatives is highly dependent on the precise control of reaction parameters, with temperature being one of the most critical variables. An improperly optimized reaction temperature can lead to a cascade of issues, including diminished yields, the formation of intractable impurities, and complete reaction failure. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Core Principles: The Role of Temperature in Thiazolidine Carboxamide Synthesis
The synthesis of a thiazolidine carboxamide derivative typically involves two key transformations: the formation of the thiazolidine ring and the subsequent amide bond formation. Each stage has a distinct thermal sensitivity.
-
Thiazolidine Ring Formation: This is a cyclocondensation reaction. The temperature must be sufficient to overcome the activation energy for both imine formation (if starting from an aldehyde and an amine like L-cysteine) and the subsequent intramolecular cyclization.[4][5] However, excessive heat can lead to side reactions or decomposition of the starting materials or the product.[6]
-
Amide Bond Formation: This step involves the activation of a carboxylic acid and its reaction with an amine. This process is often exothermic and prone to side reactions, such as racemization or the formation of byproducts from the coupling agents. Therefore, it is typically initiated at a low temperature (e.g., 0 °C) to control the reaction rate and minimize these undesirable pathways, before being allowed to warm to room temperature for completion.[1]
Below is a logical workflow for approaching temperature optimization in your synthesis.
Caption: General workflow for systematic temperature optimization.
Troubleshooting Guides & FAQs
Section 1: Issues with Thiazolidine Ring Formation
Q1: My cyclocondensation reaction to form the thiazolidine ring is showing very low conversion of starting materials. What is the first temperature-related parameter I should check?
A1: The most likely cause of low conversion is insufficient thermal energy to overcome the reaction's activation barrier.[7] Many literature procedures call for refluxing conditions, but the actual temperature can vary significantly depending on the solvent used (e.g., ethanol at ~78°C vs. toluene at ~111°C).[8][9]
Causality & Recommended Action: The reaction, often a condensation between an aminothiol (like L-cysteine) and an aldehyde or ketone, requires dehydration, a process favored by heat.
-
Initial Step: If you are running the reaction at or near room temperature, a systematic increase in temperature is the first logical step.
-
Troubleshooting Protocol:
-
Set up three small-scale parallel reactions using your standard reactant concentrations.
-
Run the reactions at three different temperatures: your original temperature, original temperature + 20°C, and a higher temperature (e.g., 65°C or 80°C).[10][11]
-
Monitor the reactions by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour) to track the consumption of starting materials and the formation of the product.
-
If a higher temperature improves conversion without significant byproduct formation, you can further refine the temperature in smaller increments to find the optimal point.
-
Q2: I've increased the temperature, and while my starting materials are being consumed, I'm seeing multiple new spots on my TLC plate and a low yield of the desired product. What's happening?
A2: Excessively high temperatures can be as detrimental as temperatures that are too low.[6] The increased thermal energy can activate alternative reaction pathways, leading to side product formation, or even cause the degradation of your desired thiazolidine derivative.
Causality & Recommended Action: Common side reactions include dimerizations, eliminations, or decomposition, which become more prevalent at elevated temperatures.
-
Strategy: Your goal is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing competing side reactions.[6]
-
Troubleshooting Protocol:
-
Establish the temperature at which you observed significant byproduct formation as your upper limit.
-
Run a series of reactions at temperatures below this limit (e.g., in 10°C decrements) to identify a temperature where the side reactions are minimized while maintaining an acceptable reaction rate.
-
Consider the solvent. A lower-boiling point solvent might provide a more controlled reflux temperature. For example, switching from toluene to ethanol could be a valid strategy.
-
Catalyst choice can also influence the optimal temperature. Some catalysts, like [Et3NH][HSO4], may allow for high yields at specific temperatures (e.g., 80°C), while others might require different conditions.[12]
-
| Catalyst System | Typical Solvent | Optimized Temperature (°C) | Observed Yield (%) | Reference |
| Piperidine | Ethanol | Reflux (~78°C) | Good to Excellent | [8] |
| [Et3NH][HSO4] | None (Solvent-free) | 80°C | ~80% | [12] |
| Ammonium Persulfate (APS) | None (Solvent-free) | 90°C | ~84% | [12] |
| Ethylenediamine Diacetate (EDDA) | None (Solvent-free) | 80°C | 91% | [11] |
| Silica Supported Tungstosilicic Acid | Ethanol/Water | 65°C | 72% | [6][10] |
Table 1: Examples of optimized temperatures for thiazolidine/thiazolidinone synthesis with different catalyst and solvent systems. Data adapted from multiple sources.[6][8][10][11][12]
Section 2: Issues with Amide Bond Formation
Q3: I am attempting to couple my thiazolidine-4-carboxylic acid with an amine using a carbodiimide coupling agent (like DIC/EDC), but I am getting a very low yield of my desired carboxamide. Why would this happen?
A3: Low yields in amide coupling reactions are frequently linked to the temperature-dependent stability of the activated acid intermediate. When using coupling agents like N,N'-diisopropylcarbodiimide (DIC), the carboxylic acid is converted into a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions if the temperature is not controlled.
Causality & Recommended Action: The primary competing reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea byproduct, which cannot react with the amine. This process is accelerated at higher temperatures.
-
Best Practice: The standard and highly recommended procedure is to perform the "pre-activation" step at 0°C.[1] This involves mixing the carboxylic acid, the coupling agent (e.g., DIC), and an additive (like OxymaPure) at a low temperature before adding the amine.[1][13]
Caption: Recommended workflow for temperature control during amide coupling.
Q4: My product is showing signs of racemization. Is this related to the reaction temperature during the amide coupling step?
A4: Yes, absolutely. If your thiazolidine-4-carboxylic acid is chiral (as is common when derived from L- or D-cysteine), racemization is a significant risk during the coupling step, and this risk is exacerbated by elevated temperatures.
Causality & Recommended Action: The activated carboxylic acid intermediate can form an oxazolone intermediate, especially if the nitrogen on the thiazolidine ring is acylated. The protons on the chiral carbon (C4) become acidic and can be abstracted, leading to racemization. This process is more likely at higher temperatures and with certain coupling reagents.
-
Mitigation Strategy:
-
Strict Temperature Control: Adhere strictly to the 0°C protocol for activation and amine addition. Do not allow the reaction to warm prematurely.
-
Use of Additives: Additives like OxymaPure or HOBt are essential. They react with the O-acylisourea intermediate to form a less reactive activated ester. This new intermediate is more stable, less prone to racemization, and reacts cleanly with the amine.[1]
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA), and add it at low temperature.
-
Experimental Protocols
Protocol 1: Temperature Scouting for Thiazolidine Ring Formation
This protocol provides a general method for determining the optimal temperature for the cyclocondensation of an aldehyde and an aminothiol.
Materials:
-
Aldehyde reactant (1 mmol scale for each test)
-
Aminothiol reactant (e.g., L-cysteine, 1 mmol scale)
-
Anhydrous ethanol
-
Small reaction vials with stir bars
-
Heating blocks or oil baths set to 40°C, 60°C, and 80°C
-
TLC plates and appropriate developing solvent system
Procedure:
-
In three separate vials, dissolve the aldehyde (1 mmol) and the aminothiol (1 mmol) in 5 mL of anhydrous ethanol.
-
Place one vial in each of the pre-heated blocks (40°C, 60°C, 80°C) and begin stirring.
-
Monitor the progress of each reaction every 30 minutes using TLC. Spot the starting materials alongside the reaction mixture to track conversion.
-
After 4 hours, or once one of the reactions appears to have gone to completion, cool all reactions to room temperature.
-
Analyze a small aliquot from each reaction by LC-MS to determine the relative percentage of product versus byproducts.
-
Select the temperature that provides the best balance of reaction rate and purity for scale-up.
Protocol 2: Controlled Temperature Amide Coupling
This protocol details the standard procedure for amide bond formation, emphasizing temperature control to maximize yield and minimize side reactions.[1]
Materials:
-
Thiazolidine-4-carboxylic acid derivative (1 mmol)
-
Amine (1.1 mmol)
-
OxymaPure (1 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 mmol)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Ice/water bath
Procedure:
-
In a round-bottom flask, dissolve the thiazolidine-4-carboxylic acid (1 mmol) and OxymaPure (1 mmol) in 5 mL of anhydrous DMF.
-
Cool the flask in an ice bath to 0°C with stirring.
-
Once the solution has reached 0°C, add the DIC (1.1 mmol) dropwise over 2 minutes.
-
Allow the mixture to stir at 0°C for a pre-activation period of 10 minutes.
-
Add the amine (1.1 mmol) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.
-
Continue to stir the reaction at 0°C for 1 hour.
-
After 1 hour, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Continue stirring overnight (12-16 hours) at room temperature.
-
Monitor reaction completion by TLC or LC-MS before proceeding with aqueous workup and purification.
References
-
Al-Ostoot, F. H., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]
-
Subhedar, D. D., et al. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. [Link]
-
Malla, A. M., et al. (n.d.). [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives. RSC Publishing. [Link]
-
Mabkhot, Y. N., et al. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]
-
Al-Mokyna, F. H., et al. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. [Link]
-
Al-Ostoot, F. H., et al. (2025). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. [Link]
- Gura, T. (2005). Thiazolidinone amides, thiazolidine carboxylic acid amides, methods of making, and uses thereof.
-
Deshmukh, R., et al. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]
-
da Silva, G. G., et al. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journals. [Link]
-
Andreani, A., et al. (n.d.). Thiazolidin-4-one Formation. Mechanistic and Synthetic Aspects of the Reaction of Imines and Mercaptoacetic Acid under Microwave and Conventional Heating. ResearchGate. [Link]
-
da Silva, A. F., et al. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MedCrave online. [Link]
-
Kourkouli, A., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. [Link]
-
Al-Ghorbani, M., et al. (n.d.). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. PMC. [Link]
-
Kaur, H., et al. (2021). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]
-
Nawale, S. L., et al. (2012). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica. [Link]
-
Sharma, S., et al. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PMC. [Link]
-
Zang, T., et al. (2022). Synthesis of Thiazolidinedione Compound Library. MDPI. [Link]
-
Liu, Z., et al. (n.d.). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. PMC. [Link]
-
Sunitha, P. G., et al. (2024). Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clin. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application - MedCrave online [medcraveonline.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solving Aqueous Solubility Challenges for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide. We understand that achieving adequate aqueous solubility for this compound is a critical step in a wide range of research and development applications. Its unique structure presents both opportunities and challenges for formulation. This guide is designed to provide you, our fellow scientists and researchers, with a logical, in-depth framework for systematically troubleshooting and overcoming these solubility issues. We will move beyond simple instructions to explain the causal mechanisms behind each strategy, empowering you to make informed decisions for your specific experimental needs.
Understanding the Molecule: Why is Solubility a Challenge?
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide possesses a chemical structure with distinct hydrophobic and hydrophilic regions that dictate its behavior in aqueous media.
-
The Hydrophobic Contributor: The N-(butan-2-yl) group is a non-polar, lipophilic alkyl side chain. This is the primary driver of the compound's low water solubility. In an aqueous environment, water molecules form a highly ordered "cage" around this greasy moiety, which is entropically unfavorable and limits dissolution. Thiazolidine derivatives with higher alkyl or aryl substituents are known to have poor water solubility.
-
The Hydrophilic Anchors: The molecule contains a carboxamide linker and a thiazolidine ring with two heteroatoms (sulfur and nitrogen). These groups can participate in hydrogen bonding with water. The nitrogen atom within the thiazolidine ring is a weak base. The availability of a hydrochloride salt form of this compound confirms its ability to be protonated, a key characteristic we can exploit to enhance solubility[1].
This structural dichotomy results in a compound that is poorly soluble in neutral water, a common challenge for many promising drug candidates[2].
Part 1: Initial Solubility Assessment
Before attempting any enhancement techniques, it is crucial to establish a baseline for the compound's intrinsic solubility. The shake-flask method is the gold standard for determining equilibrium solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide powder to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial). The goal is to have visible, undissolved solid at the end of the experiment.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.
-
Phase Separation: Allow the suspension to sit undisturbed for a short period to let larger particles settle. Then, clarify the supernatant by centrifugation (e.g., 15,000 x g for 15-20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.
Caption: Workflow for Equilibrium Solubility Assessment.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common solubility issues in a question-and-answer format, providing scientifically grounded solutions and detailed protocols.
FAQ 1: My compound's solubility in neutral water is extremely low (<0.1 mg/mL). What is the simplest first step?
Answer: pH Adjustment.
This is the most direct and cost-effective strategy for ionizable compounds. Since N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide has a weakly basic nitrogen atom, we can significantly increase its solubility by lowering the pH of the aqueous medium.
Causality (The "Why"): At a pH below the compound's pKa, the thiazolidine nitrogen becomes protonated, acquiring a positive charge. This charged, or ionized, form of the molecule is significantly more polar than the neutral form, leading to much more favorable interactions with polar water molecules and a dramatic increase in aqueous solubility. Weakly basic drugs are known to be more soluble at pH values below their pKa[2][3].
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of aqueous buffers spanning a physiologically and experimentally relevant pH range (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
For each pH point, perform the Equilibrium Solubility Determination protocol described in Part 1.
-
Plot the resulting solubility (on a log scale) against the pH to visualize the compound's pH-solubility profile. You should observe a significant increase in solubility as the pH decreases.
Data Presentation: Expected pH-Solubility Profile
| pH of Buffer | Predicted Form | Expected Aqueous Solubility (Hypothetical) | Fold Increase (vs. pH 7.4) |
| 2.0 | Mostly Ionized (Protonated) | 25 mg/mL | 2500x |
| 4.0 | Mostly Ionized (Protonated) | 10 mg/mL | 1000x |
| 6.0 | Mix of Ionized/Neutral | 1.5 mg/mL | 150x |
| 7.4 | Mostly Neutral | 0.01 mg/mL | 1x (Baseline) |
| 8.0 | Neutral | <0.01 mg/mL | ~1x |
Trustworthiness Check:
-
Advantages: This method is simple, inexpensive, and can yield dramatic improvements in solubility[4].
-
Limitations: The compound may precipitate if the pH of the acidic solution is raised back toward neutral. The stability of the compound at low pH should also be verified, as acidic conditions can sometimes cause hydrolysis of labile functional groups.
FAQ 2: pH adjustment works, but my experiment requires a near-physiological pH (e.g., 7.4) where solubility is still insufficient. What should I try next?
Answer: Co-solvency.
This technique involves adding a water-miscible organic solvent to your aqueous buffer to create a solvent system that is more hospitable to your compound.
Causality (The "Why"): Co-solvents work by reducing the overall polarity of the aqueous medium. Water's high polarity and strong hydrogen-bonding network make it difficult for a non-polar solute to enter. By adding a co-solvent like ethanol or propylene glycol, you disrupt this hydrogen-bonding network and lower the dielectric constant of the mixture. This reduces the energy required to create a cavity for the solute, making the solvent system more "like" the hydrophobic compound and thereby increasing solubility[5][6].
Caption: Co-solvents reduce water polarity, enhancing solubility.
Experimental Protocol: Co-solvent Screening
-
Select a panel of biocompatible co-solvents (e.g., Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)).
-
Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 5%, 10%, 20%, 40% v/v co-solvent in pH 7.4 buffer).
-
Determine the equilibrium solubility of your compound in each mixture using the shake-flask method.
-
Plot solubility versus co-solvent concentration for each candidate to identify the most effective agent and the required concentration.
Data Presentation: Hypothetical Co-solvent Screening Results
| Co-solvent (in pH 7.4 Buffer) | 5% (v/v) | 10% (v/v) | 20% (v/v) |
| Ethanol | 0.2 mg/mL | 0.8 mg/mL | 3.5 mg/mL |
| Propylene Glycol | 0.3 mg/mL | 1.2 mg/mL | 5.0 mg/mL |
| PEG 400 | 0.4 mg/mL | 1.8 mg/mL | 8.2 mg/mL |
| DMSO | 0.9 mg/mL | 4.5 mg/mL | >20 mg/mL |
Trustworthiness Check:
-
Advantages: Can achieve a very high degree of solubilization, often by several orders of magnitude[7]. The relationship between co-solvent concentration and solubility is often logarithmic, providing a wide dynamic range.
-
Limitations: Co-solvents, especially at higher concentrations, can impact biological systems (e.g., enzyme activity, cell viability). A major practical issue is that the compound may precipitate upon dilution of the co-solvent stock into a fully aqueous medium (a common step in many experiments)[8]. The toxicity of the co-solvent must always be considered[9].
FAQ 3: I need to avoid organic co-solvents entirely for my in-vivo study. Is there a more biocompatible alternative for enhancing solubility?
Answer: Complexation with Cyclodextrins.
Cyclodextrins are an excellent and widely used alternative when organic co-solvents are not viable. These molecules are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.
Causality (The "Why"): The hydrophobic N-(butan-2-yl) group of your compound can partition into the non-polar interior cavity of the cyclodextrin molecule, forming a non-covalent "inclusion complex". The exterior of the cyclodextrin is highly water-soluble, so it effectively acts as a carrier, masking the hydrophobic part of your compound and shuttling it into the aqueous solution[10][11]. This is a true enhancement of apparent water solubility[12]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations due to its high aqueous solubility and safety profile[12][13].
Caption: Cyclodextrin encapsulates the drug, forming a soluble complex.
Experimental Protocol: Phase-Solubility Study with HP-β-CD
-
Prepare a series of solutions of HP-β-CD in your desired buffer (e.g., pH 7.4 PBS) at various concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
In separate vials, add an excess of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide to each HP-β-CD solution.
-
Perform the Equilibrium Solubility Determination protocol (agitate for 24-72h, separate, and quantify).
-
Plot the total concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex and allows you to calculate the complexation efficiency.
Data Presentation: Hypothetical Phase-Solubility Results
| HP-β-CD Concentration (% w/v) | Compound Solubility (mg/mL) | Fold Increase (vs. Buffer) |
| 0 | 0.01 | 1x |
| 1 | 0.25 | 25x |
| 2 | 0.51 | 51x |
| 5 | 1.30 | 130x |
| 10 | 2.65 | 265x |
Trustworthiness Check:
-
Advantages: Can significantly increase solubility in a fully aqueous system, often improving stability and bioavailability while being well-tolerated in biological systems[10][12].
-
Limitations: The degree of solubility enhancement is limited by the stoichiometry of the complex and the solubility of the cyclodextrin itself. Cyclodextrins are large molecules, which can add significant bulk to a formulation and can be more expensive than simple co-solvents[14].
References
-
Mora-Huertas, C. E., Fessi, H., & Elaissari, A. (2010). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 3(3), 786-803. [Link]
-
Wikipedia. (2023). Cosolvent. Wikipedia. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online Journal of Pharmacology & Clinical Research, 2(4), 1-8. [Link]
-
Roquette. (2025, July 31). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. [Link]
-
de Fátima, A., de Paula, C. A., & de Oliveira, A. C. (2014). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 50(4), 665-681. [Link]
-
Szymańska, E., Winnicka, K., & Amelian, A. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1403. [Link]
-
Butvin, P., et al. (2009). Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares. ResearchGate. [Link]
-
Sloane, J. L., & Kitson, R. A. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 26(21), 6439. [Link]
-
Ansari, B., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link]
-
Filo. (2025, November 14). How does co-solvency increase solubility. Filo. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Jose, J., & Athira, K. (2021). A Brief Review on Biological Activities of Thiazolidinone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 11(2), 58-65. [Link]
-
Vemula, V. R., Lagishetty, V., & Srikanth, L. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]
-
Sharma, D., Saini, S., & Rana, A. C. (2013). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 3(3), 114-119. [Link]
-
Patel, V. R., & Patel, J. K. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 5(3), 66-74. [Link]
-
Pérez-Victoria, I., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega, 7(13), 11135-11145. [Link]
-
Siepe, S., & Tucker, I. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 97(12), 5238-5249. [Link]
-
Slideshare. (2021). PH and Solvent Effect on Drug Solubility. Slideshare. [Link]
-
PubChem. (n.d.). N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride. PubChem. [Link]
Sources
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- 3. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
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- 14. scielo.br [scielo.br]
Validation & Comparative
Technical Guide: HPLC Method Development & Retention Behavior for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
Executive Summary
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide (CAS: 1251923-01-9, HCl salt) is a thiazolidine-4-carboxylic acid derivative characterized by a secondary amide linkage to a sec-butyl group.[1] This molecule presents specific analytical challenges due to its weak UV chromophore, potential for diastereomer formation (two chiral centers), and the hydrolytic instability of the thiazolidine ring under extreme pH.
This guide provides a validated framework for HPLC method development, bracketing expected retention times based on Quantitative Structure-Retention Relationships (QSRR) of structural analogs (e.g., Thioproline, HPPTCA), and detailing protocols for diastereomer separation.
Part 1: Physicochemical Profile & Detection Strategy
Understanding the molecule's properties is the prerequisite for selecting the correct stationary phase and detection mode.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Weight | 188.29 g/mol (Free Base) | Suitable for LC-MS/MS (ESI+). |
| LogP (Predicted) | ~0.9 – 1.1 | Moderately polar; retained on C18 but elutes early in standard gradients. |
| pKa (Ring Amine) | ~6.0 – 7.0 | Basic nitrogen; requires buffered mobile phase (pH 2.5–3.0) to ensure ionization and peak symmetry. |
| Chirality | 2 Centers (C4-Thiazolidine, C2-Butyl) | 4 Stereoisomers possible. Standard C18 may split peaks (diastereomers) or co-elute enantiomers. |
| UV Absorbance | Weak (<210 nm) | Critical: No strong chromophore (like phenyl). Use UV at 205-210 nm or MS detection. |
Detection Decision Matrix
-
Primary Recommendation: LC-MS/MS (ESI+) . Monitor m/z 189.1 [M+H]⁺ .
-
Secondary Recommendation: UV at 210 nm . Requires high-purity solvents (HPLC Grade ACN/Water) to minimize baseline drift.
Part 2: Reversed-Phase HPLC Protocol (Assay & Purity)
This protocol is designed for the determination of chemical purity and assay. It utilizes an acidic mobile phase to protonate the thiazolidine nitrogen, preventing secondary interactions with silanol groups and ensuring sharp peak shapes.
Method A: Standard Gradient (C18)
-
Application: General purity, reaction monitoring.
-
Stationary Phase: Agilent Zorbax SB-C18 or Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm or 5 µm).
-
Rationale: Sterically protected C18 phases (SB) withstand acidic pH and provide reproducible retention for amine-containing compounds.
-
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min[6]
-
Temperature: 25°C
-
Injection Volume: 5–10 µL
Gradient Table & Retention Prediction
| Time (min) | % Solvent B | Predicted Behavior |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Elution of unretained salts/polar impurities (Thioproline acid) |
| 12.0 | 60% | Target Elution Window: 5.5 – 7.5 min |
| 15.0 | 95% | Wash lipophilic impurities |
| 18.0 | 95% | Hold |
| 18.1 | 5% | Re-equilibration |
Retention Logic:
Unlike the parent thiazolidine-4-carboxylic acid (Thioproline), which elutes near the void volume (~2-3 min) due to its zwitterionic nature, the N-(butan-2-yl) amide modification caps the carboxylic acid and adds a hydrophobic butyl chain. This increases the capacity factor (
Part 3: Diastereomer Separation (Chiral/Isomer Analysis)
The presence of the sec-butyl group (R/S) and the thiazolidine C4 center (R/S) creates diastereomers. Standard C18 columns may show "split" peaks or shoulders. Complete separation requires a specialized approach.
Method B: Diastereomer Resolution
-
Application: Separating (R,R)/(S,S) pair from (R,S)/(S,R) pair.
-
Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mode: Normal Phase (or Polar Organic).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV 210 nm.
Note: If Chiral columns are unavailable, a Pentafluorophenyl (PFP) column in Reverse Phase often separates structural isomers and diastereomers better than C18 due to pi-pi and dipole interactions.
Part 4: Visualization of Analytical Workflow
The following diagrams illustrate the synthesis pathway leading to potential impurities and the decision tree for method selection.
Diagram 1: Synthesis & Impurity Origin
This pathway highlights where the target molecule originates and what impurities (Thioproline, sec-butylamine) might be present in the chromatogram.
Caption: Synthesis pathway showing origin of Thioproline impurity (early eluter) and diastereomers (close eluters).
Diagram 2: Method Development Decision Tree
Caption: Decision matrix for detector selection and handling peak splitting due to diastereomers.
Part 5: References & Validation Standards
Since specific literature retention times for this exact amide are proprietary or non-standardized, the following authoritative sources on Thiazolidine and Thioproline analysis serve as the grounding for the protocols above.
-
Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. Link
-
Relevance: Establishes acidic mobile phase conditions (0.1% Formic Acid) for thiazolidine stability and MS detection.
-
-
Al-Ja'afreh, J. Y., et al. (1999). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers. Link
-
Relevance: Demonstrates C18 retention behavior of thiazolidine core structures.
-
-
Głowacki, R., & Bald, E. (2023).[3] Simultaneous determination of thiazolidine-4-carboxylic acid derivatives by HPLC-UV. PMC. Link
-
Relevance: Validates UV detection limits and derivatization needs for thiazolidines lacking strong chromophores.
-
-
Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Relevance: Foundational text for the "Hydrophobic Subtraction Model" used to predict the retention shift from Acid -> Amide + Butyl group.
-
Sources
- 1. N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride | 1251923-01-9 [sigmaaldrich.com]
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- 3. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products | MDPI [mdpi.com]
- 5. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
IR spectroscopy bands for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
An In-Depth Technical Guide to the Infrared Spectroscopy of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
Authored by a Senior Application Scientist
The structural integrity and purity of novel chemical entities are paramount in research and development. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence of key functional groups, thereby validating molecular structure. This guide explains the causal links between molecular vibrations and their spectral signatures, ensuring a trustworthy and authoritative interpretation.
Molecular Structure and Functional Group Analysis
To predict the infrared spectrum, we must first deconstruct N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide into its primary functional components:
-
Secondary Amide: The core linkage, featuring a carbonyl group (C=O) directly bonded to a nitrogen atom, which is in turn bonded to a hydrogen (N-H) and the sec-butyl group.
-
Thiazolidine Ring: A five-membered saturated heterocycle containing both a sulfur (S) and a nitrogen (N) atom. This ring includes C-H, C-N, and C-S single bonds.
-
sec-Butyl Group: A non-polar alkyl substituent providing characteristic alkane C-H vibrational modes.
Each of these groups gives rise to distinct, characteristic absorption bands in the IR spectrum.
Predicted IR Absorption Bands: A Comparative Analysis
The following sections detail the expected vibrational modes and their corresponding wavenumber ranges. These predictions are grounded in established spectroscopic principles and data from comparable molecules.[1][2][3]
The Amide Group Vibrations
The secondary amide group is one of the most diagnostically useful functionalities in IR spectroscopy, giving rise to several prominent bands.
-
N-H Stretching: Secondary amides exhibit a single, sharp to moderately broad absorption band resulting from the N-H stretching vibration.[3][4] In the solid state, extensive intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of a neighboring molecule typically lowers the frequency.
-
Amide I Band (C=O Stretching): This is typically the most intense band in the spectrum of an amide.[5] Its position is sensitive to the physical state, hydrogen bonding, and conjugation. For a saturated, cyclic system like this, the carbonyl stretch is expected in the typical range for secondary amides.
-
Causality: The resonance effect in the amide bond gives it partial double-bond character, which lowers the C=O stretching frequency compared to a ketone (~1715 cm⁻¹).[2] Hydrogen bonding further weakens the C=O bond, shifting the absorption to a lower wavenumber.
-
Amide II Band (N-H Bending and C-N Stretching): This is another strong, characteristic band for secondary amides, appearing adjacent to the Amide I band. It arises from a coupling of the N-H in-plane bending vibration and the C-N stretching vibration.[2][5]
The Thiazolidine Ring Vibrations
The five-membered ring contributes several signals to the fingerprint region of the spectrum.
-
C-N Stretching: The thiazolidine ring contains a C-N single bond. The stretching vibration of this bond can be complex and often couples with other vibrations. A band is expected in the 1350-1000 cm⁻¹ region.[6][7] Some thiazolidine derivatives have shown C-N stretching bands around 1323 cm⁻¹[8] and 1209 cm⁻¹.[9]
-
C-S Stretching: Vibrations involving the carbon-sulfur bond are typically weak and appear in the fingerprint region.
-
Expected Range: 800 - 600 cm⁻¹
-
The sec-Butyl Group and CH Vibrations
The aliphatic C-H bonds from the sec-butyl group and the CH₂ groups in the thiazolidine ring will produce characteristic stretching and bending absorptions.
-
C-H Stretching: Strong, sharp absorptions just below 3000 cm⁻¹ are definitive for sp³-hybridized C-H bonds.
-
C-H Bending: These vibrations appear in the fingerprint region.
Summary of Predicted IR Data
The following table consolidates the predicted IR absorption bands for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |
| 3370 - 3170 | Medium-Strong, Sharp | N-H Stretch | Secondary Amide |
| 2975 - 2850 | Strong | C-H Asymmetric & Symmetric Stretch | sec-Butyl & Thiazolidine |
| 1680 - 1630 | Very Strong, Sharp | C=O Stretch (Amide I Band) | Secondary Amide |
| 1570 - 1515 | Strong, Sharp | N-H Bend + C-N Stretch (Amide II Band) | Secondary Amide |
| 1470 - 1450 | Medium | CH₂ Scissoring / CH₃ Asymmetric Bend | sec-Butyl & Thiazolidine |
| ~1375 | Medium | CH₃ Symmetric Bend | sec-Butyl |
| 1350 - 1000 | Medium-Weak | C-N Stretch | Thiazolidine Ring |
| 800 - 600 | Weak | C-S Stretch | Thiazolidine Ring |
Visualization of Key Vibrational Assignments
The following diagram illustrates the correlation between the primary functional groups of the molecule and their expected absorption regions in an infrared spectrum.
Caption: Correlation of molecular groups with their IR spectral regions.
Experimental Protocol: Acquiring a Validating Spectrum
To empirically validate the predictions in this guide, the following protocol for solid-state FT-IR analysis using the potassium bromide (KBr) pellet method is recommended. This technique is a self-validating system; a transparent, high-quality pellet ensures minimal scattering and accurate peak positions.
Objective: To obtain a high-resolution FT-IR transmission spectrum of a solid sample.
Materials:
-
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide (sample)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Spatula
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer
Methodology:
-
Sample Preparation:
-
Gently grind ~100-200 mg of dry KBr powder in the agate mortar for 1 minute to create a fine, consistent powder. This minimizes scattering from large crystals.
-
Add 1-2 mg of the sample to the KBr powder (approx. 1:100 sample-to-KBr ratio).
-
Grind the mixture vigorously for 2-3 minutes until it is a homogenous, fine powder. The quality of the grind is critical for a clear pellet.
-
-
Pellet Formation:
-
Transfer a small amount of the KBr-sample mixture into the pellet die assembly.
-
Ensure the powder is evenly distributed across the face of the die.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. This will fuse the KBr mixture into a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be automatically ratioed against the background by the instrument software.
-
Label the significant peaks and compare their wavenumbers to the predicted values in Table 1. The presence of strong bands in the 3300 cm⁻¹, 1650 cm⁻¹, and 1550 cm⁻¹ regions would provide strong evidence for the secondary amide structure, while the C-H stretches below 3000 cm⁻¹ would confirm the aliphatic components.
-
Conclusion
The infrared spectrum of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is predicted to be dominated by features characteristic of a secondary amide. The most definitive signals for structural confirmation are the N-H stretch (~3300 cm⁻¹), the intense Amide I (C=O) band (~1650 cm⁻¹), and the strong Amide II band (~1550 cm⁻¹). These, in conjunction with the strong aliphatic C-H stretching absorptions below 3000 cm⁻¹, provide a unique spectral fingerprint for the rapid and reliable identification of this molecule. This guide provides a robust, scientifically-grounded framework for interpreting experimental data.
References
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Eman, A. (2024). Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Publish. [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
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Geetharani, K., & Sathyanarayana, D. N. (1977). Infrared Spectral Study of Thiazolidine-z-thione & Its Metal Complexes. Indian Journal of Chemistry, 15A, 170-173. [Link]
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ResearchGate. (n.d.). FT-IR spectral data (υ, cm-1) of thiazolidin-4-ones T1-T5. [Link]
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JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]
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Quimicafacil.net. IR Spectrum: Amides. [Link]
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Dong, A., & Caughey, W. S. (1994). Studies on Amide Ⅲ Infrared Bands for the Secondary Structure Determination of Proteins. Chemical Journal of Chinese Universities. [Link]
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Doc Brown's Advanced Organic Chemistry. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol. [Link]
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Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
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Khan, M. S., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. PMC. [Link]
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Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
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Journal of Biomedicine and Biochemistry. (2025). Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect. [Link]
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AIP Publishing. (n.d.). Synthesis of New Scaffolds Thiazolidine-4-One Ring and Characterization from Derivatives of 1,3-Benzodioxole Schiff Bases and it. [Link]
-
ResearchGate. (n.d.). FT-IR Spectrum for Compound 3g. [Link]
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ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. [Link]
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Hilaris Publisher. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. [Link]
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National Institutes of Health. (n.d.). Conformational space and vibrational spectra of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one. [Link]
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Life and Applied Sciences. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]
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PubChem. N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride. [Link]
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Journal of Pharmaceutical Negative Results. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. [Link]
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MDPI. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. [Link]
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National Institute of Standards and Technology. sec-Butyl acetate - NIST WebBook. [Link]
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University of California, Los Angeles. IR Absorption Table. [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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Smith, B. C. (2020). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]
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Wiberley, S. E., & Bassett, L. G. (1949). Infrared Absorption Band of n-Butyl Group. Analytical Chemistry, 21(5), 609-612. [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide via X-ray Crystallography
Introduction: Beyond the 2D Sketch
In the realm of drug discovery and development, a molecule's two-dimensional chemical structure is merely the prologue. The true story of its biological activity, its interaction with target proteins, and its pharmacokinetic properties is written in three dimensions. For chiral molecules like N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide, an unambiguous determination of its absolute stereochemistry and solid-state conformation is paramount. Thiazolidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The precise spatial arrangement of the butan-2-yl group and the carboxamide moiety dictates how the molecule fits into a biological receptor, making structural validation a critical, non-negotiable step in the research pipeline.
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining the three-dimensional structure of small molecules at atomic resolution.[4][5][6] It provides unequivocal evidence of bond connectivity, conformational preferences, and the subtle interplay of intermolecular forces that govern the crystalline state. This guide provides a comprehensive walkthrough of the entire crystallographic workflow, from crystal growth to final data deposition, using N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide as a case study. We will not only detail the protocols but also explain the scientific rationale behind each step, offering a comparison of the obtained structural features against known standards and related molecules.
The Crystallographic Workflow: From Solution to Structure
The journey from a synthesized powder to a fully validated 3D structure is a systematic process. Each stage is designed to ensure the final model is not just a plausible fit to the data, but the most accurate representation of the molecule's solid-state reality. The causality of this workflow is crucial; a failure or shortcut at any step compromises the integrity of the final result.
Figure 1: The end-to-end workflow for single-crystal X-ray diffraction analysis.
Step 1: The Art of Crystal Growth
The adage "garbage in, garbage out" is acutely true in crystallography. The entire experiment hinges on obtaining a high-quality single crystal. For small organic molecules like our target compound, this is typically achieved through slow crystallization from a saturated solution.
Causality: The goal is to allow molecules to deposit onto a growing lattice slowly and orderly. Rapid precipitation traps solvent and introduces defects, leading to poor diffraction. We choose a solvent system in which the compound is sparingly soluble. Slow evaporation of the more volatile solvent increases the concentration to the point of supersaturation, initiating crystal growth.
Protocol Example: Slow Evaporation
-
Dissolve 5-10 mg of purified N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Add a co-solvent in which the compound is less soluble (e.g., hexane) dropwise until the solution becomes faintly turbid.
-
Add a single drop of the first solvent to clarify the solution.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation.
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks.
Step 2: Interrogating the Crystal with X-rays
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7]
Causality: The data is collected at a low temperature (e.g., 100 K) using a cryo-stream. This is critical for two reasons: it reduces the thermal vibration of atoms, resulting in sharper diffraction spots at higher angles (higher resolution), and it minimizes potential radiation damage to the crystal, especially for organic compounds.[5] The choice of X-ray wavelength (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å) depends on the unit cell size and elemental composition of the crystal.
Step 3: Solving the Puzzle: From Diffraction to Density
The diffractometer records hundreds of images, each containing a pattern of diffraction spots. The position of each spot is governed by Bragg's Law and relates to the crystal's unit cell dimensions, while the intensity of the spot is related to the arrangement of atoms within that unit cell.[8][9][10]
-
Data Integration and Scaling: Software is used to identify the positions and measure the intensities of all the diffraction spots, correcting for experimental factors.
-
Structure Solution: This is the most crucial computational step. The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map provides the first glimpse of the molecular structure.
-
Model Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm (e.g., SHELXL), which adjusts atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[11]
Step 4: The Litmus Test: Structure Validation
A refined structure is not automatically a correct structure. Rigorous validation is the final, essential step to ensure the quality and accuracy of the crystallographic model. The primary tool for this is the checkCIF service provided by the International Union of Crystallography (IUCr).[11][12]
Causality: checkCIF runs hundreds of geometric and crystallographic checks on the final Crystallographic Information File (CIF).[13] It flags potential issues ranging from syntax errors to scientifically significant problems like missed symmetry or incorrect atom assignments. The output is a report with ALERTS, which must be addressed or explained. A clean checkCIF report is the hallmark of a high-quality, trustworthy structure.[14]
Structural Analysis of a Thiazolidine-4-Carboxamide Derivative
While the specific crystal structure of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is not publicly deposited, we can analyze the closely related structure of N-(3-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide to illustrate the data and insights obtained.[15] This provides a relevant and realistic comparison point.
Table 1: Illustrative Crystallographic Data and Refinement Statistics
| Parameter | Value | Significance |
| Chemical Formula | C₁₄H₁₆N₂O₂S | Confirms the elemental composition of the crystal. |
| Formula Weight | 276.35 g/mol | Consistent with the chemical formula. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. Centrosymmetric in this case. |
| a, b, c (Å) | 5.4690(1), 30.5591(8), 8.6032(2) | The dimensions of the unit cell. |
| β (°) | 99.895(3) | The angle of the monoclinic unit cell. |
| Volume (ų) | 1416.44(6) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Temperature (K) | 294 | The temperature at which data was collected. Low temperature (e.g., 100K) is generally preferred. |
| R₁ [I > 2σ(I)] | 0.044 | A measure of the agreement between observed and calculated structure factor amplitudes (should be < 0.05). |
| wR₂(all data) | 0.129 | A weighted R-factor based on F² (should generally be < 0.15 for publication). |
| Goodness-of-Fit (S) | 1.06 | Should be close to 1.0, indicating a good model and appropriate weighting scheme. |
Molecular Conformation and Intermolecular Interactions
In the structure of the analogue, the five-membered thiazolidine ring is nearly planar.[15] The butyl group adopts an extended conformation. A key feature of carboxamides is their ability to form robust hydrogen bonds, which often dictate the crystal packing. In many carboxamide structures, molecules link together to form chains or dimers.[16] For our target molecule, we would expect the amide N-H group to act as a hydrogen bond donor and the carbonyl oxygen to act as an acceptor. These interactions create a supramolecular architecture that holds the crystal together.
Figure 2: A conceptual diagram of a common hydrogen-bonding motif in carboxamides.
Comparative Analysis: The Value of Structural Databases
A single crystal structure is informative, but its true value is amplified when compared with other known structures. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures, containing over a million entries.[17][18][19][20][21][22]
By searching the CSD for related thiazolidine-4-carboxamide fragments, a researcher can:
-
Identify Common Conformations: Determine if the observed conformation of the thiazolidine ring (e.g., envelope, twisted) is common or unusual.
-
Analyze Packing Motifs: Compare the hydrogen-bonding patterns and see if the molecule forms predictable synthons observed in similar compounds.[16]
-
Validate Geometric Parameters: Check if the bond lengths and angles in the determined structure fall within the expected ranges for similar functional groups, providing an additional layer of validation.
-
Explore Structure-Property Relationships: In cases of polymorphism, where a compound crystallizes in multiple forms, comparing the structures can reveal how subtle changes in packing can influence physical properties like solubility and stability.[23][24][25]
This comparative approach grounds the experimental result in the vast context of existing chemical knowledge, transforming a single data point into a piece of a larger scientific puzzle.
Conclusion and Best Practices
The structural validation of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide, or any novel compound, via single-crystal X-ray crystallography is a powerful and definitive analytical technique.[26][27][28] It provides an unambiguous 3D model that is indispensable for understanding its chemical nature and potential biological function.
For researchers in the field, adherence to the following best practices is essential for ensuring scientific integrity:
-
Prioritize Crystal Quality: Time spent optimizing crystallization is never wasted.
-
Embrace Low Temperatures: Always collect data at cryogenic temperatures for organic molecules.
-
Validate Rigorously: Never publish or rely on a crystal structure without a clean checkCIF report.
-
Utilize Databases: Contextualize your findings by comparing your structure with those in the CSD.
-
Deposit Your Data: Ensure your crystallographic data is publicly available by depositing the final CIF with the Cambridge Crystallographic Data Centre (CCDC). This is a cornerstone of reproducible science.[13]
By following this comprehensive workflow, scientists can produce high-quality, reliable, and verifiable structural data that accelerates the pace of discovery in chemistry and drug development.
References
-
Kumar, B.R.P. & Nanjan, M.J. (2008). QSAR Study on Thiazolidine-2,4-dione Derivatives for Antihyperglycemic Activity. Indian Journal of Pharmaceutical Sciences, 70, 565–571. Available at: [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search, Visualize, and Analyse Known Small Molecules. Retrieved from [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Available at: [Link]
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Alsaady, N. A., Saber, N. S., & Alsaady, A. A. (2025). Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect. Journal of Biomedicine and Biochemistry. Available at: [Link]
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American Chemical Society (ACS). (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]
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Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(Pt 4), 1255–1269. Available at: [Link]
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Nawale, S. L., et al. (2012). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica, 4(6), 2270-2277. Available at: [Link]
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Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. Available at: [Link]
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Jain, A. K., et al. (2022). Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. International Journal of Scientific Development and Research, 7(10). Available at: [Link]
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Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 6(2), 332-341. Available at: [Link]
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
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Walek, K. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1794–1802. Available at: [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Available at: [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structure Deposition Workshop (DEP-001). Retrieved from [Link]
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Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]
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Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]
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Chemistry Stack Exchange. (2025). Interpreting X-ray Diffraction data. Retrieved from [Link]
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Hunter, W. N., et al. (2016). C2-symmetric bis(carboxamide) pincer ligands: synthesis, characterization and conformational analysis. New Journal of Chemistry, 40(1), 221-233. Available at: [Link]
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The Practical Physicist. (2020, April 22). Module 3.9 Interpreting X-ray Diffraction Data [Video]. YouTube. [Link]
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UMass Dartmouth Library. (n.d.). Cambridge Structural Database. Retrieved from [Link]
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ResearchGate. (2025). Structure–property relationship in the crystals of chiral amino acids and their racemic counterparts. Retrieved from [Link]
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Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Available at: [Link]
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Gavezzotti, A. (2015). Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. Crystal Growth & Design, 15(8), 3855–3866. Available at: [Link]
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Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved from [Link]
-
Englert, U., et al. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Crystals, 14(9), 779. Available at: [Link]
-
Ishizaki, K., et al. (2023). Unraveling the Structural and Property Differences Between Highly Similar Chiral and Racemic Crystals Composed of Analogous Molecules. ChemRxiv. Available at: [Link]
-
Yang, F., & Zhu, Y. (2010). N-(3-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1803. Available at: [Link]
-
Nova Science Publishers. (n.d.). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Retrieved from [Link]
-
Wlodawer, A., & Dauter, Z. (2017). 'What's in a name?'--a commentary on the use and abuse of 'resolution' in protein crystallography. Acta Crystallographica Section D: Structural Biology, 73(Pt 5), 413–415. Available at: [Link]
-
Singh, P., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 2132-2141. Available at: [Link]
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Comparative biological efficacy of thiazolidine vs. oxazolidine carboxamides
[1][2]
Executive Summary
This guide provides a critical analysis of thiazolidine-4-carboxamides (thioprolines) versus oxazolidine-4-carboxamides (pseudoprolines) in drug discovery. While both scaffolds function as proline bioisosteres, their biological utility diverges significantly due to the physicochemical properties of the heteroatom (Sulfur vs. Oxygen).
-
Thiazolidine Carboxamides: Exhibit superior metabolic stability and hydrophobic binding capacity, making them the preferred scaffold for Prolyl Oligopeptidase (POP) inhibitors and antimicrobial agents.
-
Oxazolidine Carboxamides: Are generally hydrolytically unstable in aqueous media (ring-opening to imines) and are primarily utilized as "pseudoproline" structural disruptors in peptide synthesis or as prodrugs to improve solubility before reverting to the parent amino acid sequence.
Structural & Physicochemical Basis[2]
The substitution of Sulfur (S) with Oxygen (O) at position 1 of the heterocycle fundamentally alters the electronic landscape and conformational preference of the ring.
Atomistic Comparison
| Feature | Thiazolidine (S-Analog) | Oxazolidine (O-Analog) | Impact on Efficacy |
| Atomic Radius | ~1.02 Å | ~0.73 Å | Sulfur fills hydrophobic pockets (e.g., S1 subsite) more effectively. |
| Electronegativity | 2.58 (Pauling) | 3.44 (Pauling) | Oxygen creates a "harder" dipole; Sulfur is a "softer" nucleophile. |
| Lipophilicity (LogP) | Higher | Lower | Thiazolidines cross membranes more easily; Oxazolidines offer better aqueous solubility. |
| Ring Pucker | C | C | Thiazolidine mimics the "endo" pucker of Proline required for certain receptor activations. |
Visualizing the Bioisosteric Shift
Figure 1: Physicochemical divergence between Thiazolidine and Oxazolidine scaffolds driving biological outcomes.
Comparative Biological Efficacy: Case Studies
Case Study A: Prolyl Oligopeptidase (POP) Inhibition
POP is a serine protease involved in neurodegenerative pathways. Inhibitors must bind to the S1 specificity pocket, which naturally accommodates Proline.
-
Thiazolidine Efficacy: Thiazolidine-4-carboxamides (e.g., Z-Thioproline derivatives) show nanomolar potency (Ki < 1 nM) . The sulfur atom provides enhanced van der Waals contact within the hydrophobic S1 pocket compared to the native proline, often increasing affinity by 10-100 fold [1].
-
Oxazolidine Efficacy: Oxazolidine analogs generally exhibit weaker binding (Ki > 100 nM) or total loss of activity. The smaller Oxygen atom fails to fill the hydrophobic pocket adequately, and the ring is prone to hydrolysis during the assay, leading to inconsistent data. However, fused bicyclic oxazolidines have been explored to reduce the oxidative metabolic liability of sulfur (S-oxidation) [2].
Case Study B: Antimicrobial Activity
-
Thiazolidine: Derivatives formed from the condensation of Cysteine and aromatic aldehydes show significant activity against S. aureus and E. coli. The mechanism involves peptidoglycan synthesis inhibition where the thiazolidine acts as a non-hydrolyzable antimetabolite [3].
-
Oxazolidine: Often inactive in standard MIC assays because they hydrolyze back to the aldehyde and serine in the bacterial growth media (pH 7.4). Activity is usually only observed if the Nitrogen is acylated (e.g., oxazolidinones like Linezolid) or if the ring is heavily substituted to prevent opening.
Quantitative Summary Table
| Parameter | Thiazolidine-4-Carboxamide | Oxazolidine-4-Carboxamide |
| POP Inhibition (Ki) | 0.36 nM (High Potency) [1] | > 50 nM (Moderate/Low) |
| Aqueous Stability (pH 7) | Stable (> 24h) | Unstable (t |
| Metabolic Liability | S-Oxidation (Sulfoxide) | Ring Hydrolysis (Schiff Base) |
| Primary Application | Active Drug Scaffold | Pseudoproline (Structure Tool) |
*Note: Unsubstituted oxazolidines exist in equilibrium with the open-chain imine.
Experimental Protocols
Synthesis of Thiazolidine-4-Carboxamides
This protocol utilizes the condensation of L-Cysteine with an aldehyde, followed by amide coupling.
Reagents: L-Cysteine HCl, Benzaldehyde, DCC/HOBt, Amine (
-
Cyclization: Dissolve L-Cysteine HCl (10 mmol) in water/ethanol (1:1). Add Benzaldehyde (10 mmol) and Potassium Acetate (10 mmol). Stir at RT for 12h. Filter the white precipitate (2-phenylthiazolidine-4-carboxylic acid).
-
Protection (Optional): If N-acylation is required, treat with
in dioxane/NaOH. -
Amide Coupling: Dissolve the carboxylic acid (1 eq) in DMF. Add HOBt (1.1 eq) and DCC (1.1 eq). Stir 30 min at 0°C. Add the target amine (1.1 eq). Stir 24h at RT.
-
Purification: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. Recrystallize from EtOH.
Synthesis of Oxazolidine-4-Carboxamides (Pseudoprolines)
Critical Note: Direct condensation of Serine and aldehydes yields an unstable product. The "Pseudoproline" method is required [4].
-
Cyclization: Suspend L-Serine methyl ester HCl in dry DCM. Add 2,2-dimethoxypropane (acetone equivalent) and reflux with catalytic pTsOH (Dean-Stark trap) to form the isopropylidene oxazolidine.
-
Hydrolysis/Coupling: Saponify the ester (LiOH, THF/H2O) carefully at 0°C to avoid ring opening. Couple immediately using HATU/DIPEA to the amine.
Stability & Efficacy Workflow
Figure 2: Screening workflow distinguishing stable thiazolidines from labile oxazolidines.
Metabolic Stability & Toxicity
The "Oxazolidine Paradox"
While oxazolidines are theoretically attractive for increasing solubility, their Schiff-base equilibrium presents a major toxicity risk. In acidic environments (lysosomes or stomach), the ring opens to release the aldehyde component. If the aldehyde is toxic (e.g., formaldehyde or acrolein derivatives), the drug becomes cytotoxic.
Thiazolidine S-Oxidation
Thiazolidines are robust against hydrolysis but susceptible to CYP450-mediated oxidation to sulfoxides and sulfones .
-
Implication: This can create chiral sulfoxides (diastereomers) with different biological activities. Drug development must characterize both the parent thiazolidine and its S-oxide metabolites [2].
References
-
Tsuru, D., et al. (1988). Thiazolidine derivatives as potent inhibitors specific for prolyl endopeptidase.[1] Journal of Biochemistry, 104(4), 580–586. Link
-
Gérard, S., et al. (2025). Design, synthesis, and biological evaluation of novel [5,5]-fused thiazolidine/oxazolidine inhibitors for targeting prolyl oligopeptidase.[2][3] ChemRxiv. Link
-
Alhameed, R. A., et al. (2025).[4] Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. Link
-
Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. Link
A Senior Application Scientist's Guide to Purity Determination: N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide by LC-MS
Abstract
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts safety and efficacy. This guide provides an in-depth technical comparison for determining the purity of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide, a representative small molecule, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare LC-MS with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and validated purity assessment methods.
The Imperative of Purity in Pharmaceutical Development
The journey of a drug candidate from discovery to a marketed product is contingent upon rigorous quality control. Purity assessment is a cornerstone of this process, ensuring that the synthesized compound is free from significant levels of impurities, such as starting materials, by-products, intermediates, and degradation products. The presence of such impurities can alter the pharmacological and toxicological profile of the API. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent purity thresholds.[1] Therefore, employing an analytical technique that is not only sensitive and selective but also provides structural information is paramount. LC-MS has emerged as a powerhouse in this domain due to its ability to separate complex mixtures and provide mass-to-charge ratio (m/z) data, which is indicative of molecular weight.[2][3]
The Analytical Powerhouse: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and selective detection of Mass Spectrometry (MS).[3] This synergy provides a two-dimensional analysis: chromatographic retention time and mass-to-charge ratio, significantly enhancing analytical confidence.[2]
The Causality Behind Experimental Design
A robust analytical method is not a product of chance but of deliberate, science-driven choices. For a polar, small molecule like N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide, here is the rationale behind our experimental design.
Liquid Chromatography (LC) Parameters: The Separation
-
Column Selection: A polar-modified reversed-phase column, such as a C18 with an embedded polar group (e.g., Agilent Polaris C18-A or InertSustain AQ-C18), is the logical first choice.[4][5] Standard C18 columns can suffer from "phase collapse" under the highly aqueous mobile phase conditions needed to retain polar analytes.[4] A polar-embedded phase ensures stable retention and excellent peak shape for polar compounds.[6]
-
Mobile Phase Composition: The mobile phase must be compatible with the mass spectrometer, meaning it must be volatile.[7] A typical starting point is a gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid.
-
Rationale: Acetonitrile is a preferred organic modifier due to its low viscosity and favorable behavior in electrospray ionization.[8] Formic acid serves a dual purpose: it acidifies the mobile phase to ensure sharp, symmetrical peaks for amine-containing compounds and provides a source of protons (H+) to facilitate efficient ionization in the MS source (positive ion mode).[8][9]
-
-
Gradient Elution: A gradient elution, where the percentage of the organic solvent (Mobile Phase B) is increased over time, is superior to an isocratic (constant composition) method. It allows for the effective elution of a wide range of potential impurities with varying polarities within a single run, ensuring good resolution and peak shape.
Mass Spectrometry (MS) Parameters: The Detection
-
Ionization Source: Electrospray Ionization (ESI) is the premier "soft" ionization technique for polar, non-volatile small molecules.[10][11] It generates ions from a liquid solution with minimal fragmentation, typically producing a protonated molecular ion [M+H]+.[11] This preserves the molecular weight information, which is crucial for both confirming the identity of the main compound and tentatively identifying unknown impurities.[10]
-
Polarity: Positive ion mode (ESI+) is selected because the thiazolidine and carboxamide moieties in the target molecule contain nitrogen and oxygen atoms that can readily accept a proton to form a positive ion.[11]
-
Scan Mode:
-
Full Scan: Acquiring data over a wide mass range (e.g., m/z 100-1000) is essential for impurity profiling. This allows for the detection of all ionizable compounds eluting from the LC column, providing a comprehensive picture of the sample's purity.
-
Extracted Ion Chromatogram (EIC): Once the [M+H]+ of the target compound is known, an EIC can be generated. This is a chromatogram constructed using only the data for that specific m/z value, which is highly selective and can be used to confirm the presence of the expected compound.[2]
-
Visualizing the LC-MS Purity Workflow
The following diagram illustrates the logical flow of the purity determination process using LC-MS.
Caption: Workflow for purity determination by LC-MS.
Step-by-Step Protocol for Purity Analysis
This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure the instrument is performing correctly before sample analysis.
A. Reagents and Materials
-
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide sample
-
LC-MS grade water[12]
-
LC-MS grade acetonitrile (ACN)[12]
-
LC-MS grade formic acid[8]
-
Reference standard of known purity (if available for quantitation)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.22 µm syringe filters
B. Instrument and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Agilent 6120 Single Quadrupole LC/MSD or equivalent
-
Column: Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 1.6 µm) or equivalent[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100 – 1000
C. Procedure
-
System Suitability Test (SST): Prepare a standard solution of the analyte. Make five replicate injections. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%.[1]
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 10 mL of 50:50 Water/Acetonitrile to create a 100 µg/mL solution.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.
-
Sequence Setup: Set up a sequence in the instrument software including blank injections (diluent), the SST injections, and the sample injection.
-
Data Acquisition: Run the sequence.
-
Data Analysis:
-
Process the data using the instrument's software (e.g., Agilent OpenLab CDS).[2]
-
Generate the Total Ion Chromatogram (TIC).
-
Integrate all peaks with a signal-to-noise ratio > 3.
-
Calculate purity using the area percent normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Examine the mass spectrum of each impurity peak to gain clues about its identity.
-
Comparative Analysis: LC-MS vs. The Alternatives
While LC-MS is a powerful tool, it's essential to understand its performance relative to other common techniques for purity determination.
| Feature | LC-MS | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by mass-based detection.[3] | Chromatographic separation followed by UV/Vis light absorbance detection. | Separation of volatile compounds in the gas phase followed by mass-based detection.[13] | Direct measurement of nuclei in a magnetic field; signal is proportional to molar concentration.[14] |
| Selectivity | Very High (based on retention time and m/z). | Moderate (co-eluting impurities with similar UV spectra may be missed).[15] | Very High (based on retention time and mass fragmentation pattern). | Very High (based on unique chemical shifts for each proton). |
| Sensitivity | High (pg to low ng range). | Moderate (low ng to µg range). | Very High (pg range for volatile compounds). | Low (µg to mg range).[16] |
| Structural Info | Provides molecular weight of parent and impurity ions.[17] | None (provides UV spectrum only). | Provides fragmentation pattern, aiding in structural elucidation. | Provides detailed structural information (connectivity of atoms). |
| Analyte Scope | Broad; ideal for non-volatile, polar, and thermally labile compounds.[18] | Broad; requires a chromophore for detection. | Limited to volatile and thermally stable compounds.[18] | Requires soluble compounds with NMR-active nuclei. |
| Quantitation | Relative (% area); absolute requires standards for each impurity. | Relative (% area); absolute requires standards. | Relative (% area); absolute requires standards. | Primary ratio method; provides absolute purity with a single internal standard of known purity.[19][20] |
| Trustworthiness | High confidence due to dual detection mechanism. | Prone to errors from co-eluting impurities without mass confirmation.[15] | High confidence for volatile analytes. | Considered a primary method by metrology institutes; highly traceable.[21] |
Data Validation: A Trustworthy System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[22][23] It is a mandatory requirement by regulatory agencies.[24]
Caption: Logical flow for analytical method validation.
Conclusion
For the purity determination of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide, LC-MS stands out as a superior analytical technique. Its combination of high-resolution separation and mass-based detection provides an unparalleled level of confidence, enabling not just the quantification of purity but also the identification of potential impurities.[2] While HPLC-UV is a workhorse in many QC labs, it lacks the confirmatory power of mass detection.[15] GC-MS is unsuitable for this non-volatile, thermally labile molecule.[18] qNMR, while a powerful primary method for absolute quantitation, has lower throughput and sensitivity compared to LC-MS.[14][16] By following a logically designed and validated LC-MS method, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible purity data, which is fundamental to advancing safe and effective medicines.
References
- ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS.
- Agilent Technologies. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry.
- Wikipedia.
- Kline, M. C., & Duewer, D. L. (2016).
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Phenomenex. Luna Omega Polar C18 for Polar Compounds.
- Lee, D. Y., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 41(8), 1545-1554.
- University of Bristol.
- Bruker.
- Jones, T. (2022, April 15). Quantifying Small Molecules by Mass Spectrometry.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent Technologies. Separation of Organic Acids on an Agilent Polaris C18-A Column.
- Pure Synth. (2025, December 10). LCMS-Grade vs.
- Al-Sowayan, N. S. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Applied Sciences, 15(13), 5432.
- Emery Pharma. (2024, February 9).
- B-M. A. (2023, June 1). A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column.
- Creative Proteomics.
- Chemyx Inc. Basic Principles of HPLC, MS & LC-MS.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Waters Corporation. (2019, October 2).
- ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
- Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- GL Sciences. C18 Columns HPLC.
- Phenomenex. (2025, June 6).
- AMSbiopharma. (2025, July 22).
- Benchchem. Quantitative NMR (qNMR)
- BioAgilytix.
- Abrahamsson, D., et al. (2024, November 22).
- Klont, F., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123.
- Physics LibreTexts. (2022, November 8). 6.
- Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Pure Synth. (2025, December 30). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition.
- Dolan, J. W. (2020, November 11). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
- GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
- Sigma-Aldrich.
- Shimadzu.
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Safety Operating Guide
Personal protective equipment for handling N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
A Senior Application Scientist's Protocol for Researchers
This guide provides essential, immediate safety and logistical information for handling N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide. As your partner in research, we aim to build deep trust by providing value beyond the product itself, ensuring your work is not only groundbreaking but also conducted with the highest degree of safety. This document is structured to offer a clear, logical, and technically sound approach to working with this compound.
Part 1: Core Directive and Hazard Assessment
Understanding N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is a research chemical belonging to the thiazolidine class of compounds. Thiazolidine derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry and drug development.[1] The specific toxicological properties of this compound have not been extensively studied; therefore, it must be handled with the care afforded to all new chemical entities, assuming potential hazards until proven otherwise.
Hazard Identification
Based on data from the hydrochloride salt and structurally related analogs, N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with these hazards is the exclamation mark (GHS07). These classifications are the primary drivers for the specific personal protective equipment (PPE) and handling procedures outlined in this guide. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of the powder or aerosols can irritate the respiratory tract.
Principles of Risk Control
A systematic approach to safety is paramount. The hierarchy of controls is a fundamental concept in laboratory safety that prioritizes the most effective measures.
Caption: Hierarchy of Controls for Laboratory Safety.
This guide focuses on the implementation of Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE), as elimination and substitution of the research compound are not viable options.
Part 2: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your last line of defense against chemical exposure.[2] The following table summarizes the required PPE for handling N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide.
| Protection Type | Required PPE | Rationale and Key Specifications |
| Eye and Face | Chemical safety goggles | Must be worn at all times when handling the compound. Goggles provide a seal around the eyes to protect against splashes and airborne particles, which is critical given the H319 "Causes serious eye irritation" warning.[3][4] |
| Face shield (in addition to goggles) | Required when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions. | |
| Hand | Nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals and are preferred over latex to avoid potential allergies.[5] Given the H315 "Causes skin irritation" warning, gloves are mandatory. For incidental contact, a standard disposable nitrile glove is sufficient. For extended contact or immersion, heavier-duty nitrile or butyl rubber gloves should be considered. Always inspect gloves for defects before use.[6][7] |
| Body | Laboratory coat | A standard lab coat is required to protect the skin and personal clothing from contamination.[8] |
| Respiratory | Use in a certified chemical fume hood | All handling of the solid compound or its solutions should be performed within a properly functioning chemical fume hood to minimize the risk of inhalation, in line with the H335 "May cause respiratory irritation" warning.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary, but this should be a last resort and requires a formal respiratory protection program. |
Part 3: Safe Handling Procedures
A self-validating protocol ensures that safety is built into the workflow. The following step-by-step guidance is designed to minimize exposure and ensure a safe working environment.
Caption: Step-by-step workflow for handling N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide.
Preparation
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride and this handling guide.
-
Don PPE: Put on all required personal protective equipment as outlined in Part 2.
-
Verify Engineering Controls: Ensure the chemical fume hood is on and functioning correctly.
-
Prepare Work Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
Step-by-Step Handling Procedure
-
Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use a static-free weighing dish to prevent dispersal of the powder.
-
Solution Preparation: If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing. Keep the container capped when not in use.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and your initials.
Accidental Contact and Spills
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9]
-
Small Spills: For small spills of the solid, carefully sweep it up (avoiding dust generation) and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Part 4: Disposal Plans
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Contaminated PPE Disposal
-
Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them in the appropriate laboratory waste container.
-
Lab Coats: If your lab coat becomes contaminated, it must be professionally laundered. Do not take contaminated lab coats home.
-
Other Solid Waste: Disposable bench paper, weighing dishes, and other contaminated solid waste should be placed in a sealed, labeled container for hazardous waste disposal.
Chemical Waste Disposal
Do not dispose of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide or its solutions down the drain. All chemical waste, including unused compound and solutions, must be disposed of as hazardous chemical waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office to arrange for collection and disposal by an approved vendor.[10][11]
By adhering to these guidelines, you can confidently and safely incorporate N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide into your research endeavors.
Part 5: References
-
Thermo Fisher Scientific. (2026, January 16). Safety Data Sheet: L-Thiazolidine-4-carboxylic acid.
-
Smolecule. (2024, January 5). N-(4-butan-2-yl-1,3-thiazol-2-yl)thiomorpholine-4-carboxamide.
-
PubMed. (2015, March 16). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Retrieved from [Link]
-
Thermo Fisher Scientific Chemicals, Inc. (n.d.). Safety Data Sheet: 6-Bromopyridine-2-carboxamide.
-
University of California, Riverside Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
-
Fisher Scientific Chemicals, Inc. (n.d.). Safety Data Sheet: Thiazolidine.
-
BINGOLD. (n.d.). Chemical resistance list - disposable gloves.
-
PMC. (n.d.). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers.
-
WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
-
Organic Syntheses. (n.d.). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
PMC. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.
-
Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
-
SHOWA Gloves. (n.d.). Chemical Permeation Guide.
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
University of Connecticut Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide.
-
University of Colorado Anschutz Medical Campus. (2016, August 1). Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance).
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
-
Laboratory Safety Manual. (n.d.).
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
-
MDPI. (2019, December 27). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives.
-
Esko Safety. (n.d.). Esko Glove Chemical Resistance Chart.
-
Unisafe Gloves. (n.d.). Chemical Resistance Guide.
-
E3S Web of Conferences. (n.d.). Thiazolidine derivatives and their pharmacological actions.
-
University of California, Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
-
RS Components. (n.d.). Chemical Compatibility Chart For Disposable Gloves.
-
Safecare Gloves. (n.d.). Chemical Resistance Chart.
-
CP Lab Safety. (n.d.). Glove Compatibility.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. eskosafety.com [eskosafety.com]
- 8. cams.ksu.edu.sa [cams.ksu.edu.sa]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. research.cuanschutz.edu [research.cuanschutz.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
